Concanamycin G
Descripción
(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S,18R)-18-[(2S,3R,4S,6E,8S,9R,10E)-3,9-dihydroxy-4,8-dimethyl-5-oxododeca-6,10-dien-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one has been reported in Streptomyces with data available.
from Streptomyces sp. A1509; inhibitor of lysosomal acidification; structure given in first source
Propiedades
Fórmula molecular |
C38H60O9 |
|---|---|
Peso molecular |
660.9 g/mol |
Nombre IUPAC |
(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S,18R)-18-[(2S,3R,4S,6E,8S,9R,10E)-3,9-dihydroxy-4,8-dimethyl-5-oxododeca-6,10-dien-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24-,25+,26+,27+,28-,29-,30+,32-,34-,35+,36-,37+/m0/s1 |
Clave InChI |
QPGTXBRGXJNRGI-PVQDHNMCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Isolation of Concanamycin G from Streptomyces sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Concanamycin (B1236758) G, a potent macrolide antibiotic produced by Streptomyces sp. The document details the fermentation of the source organism, comprehensive experimental protocols for extraction and purification, and a summary of its structural and biological properties.
Introduction
Concanamycin G belongs to the concanamycin family of 18-membered macrolide antibiotics, which are known for their potent inhibitory activity against vacuolar-type H+-ATPases (V-ATPases)[1]. This mode of action makes them valuable tools in cell biology research and potential candidates for therapeutic development in various diseases, including cancer and viral infections. This guide focuses on this compound, isolated from Streptomyces sp. strain R1706-8[2].
Fermentation of Streptomyces sp. R1706-8
The production of this compound is achieved through the cultivation of Streptomyces sp. strain R1706-8. The following protocol outlines the fermentation process.
Culture Medium and Conditions
The culture medium used for the fermentation is Gauze's Synthetic Medium No. 1, with the following composition per liter[2]:
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| KNO₃ | 1 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| Agar | 20 |
The pH of the medium is adjusted to 7.0–8.0 before sterilization. The fermentation is carried out at 32°C for approximately 10 days[2].
Inoculum Preparation and Fermentation
A spore suspension or mycelial culture of Streptomyces sp. R1706-8 is used to inoculate the production medium. The culture is incubated under the conditions specified above to allow for the production of secondary metabolites, including this compound.
Extraction and Isolation of this compound
Following the fermentation period, a systematic extraction and purification procedure is employed to isolate this compound from the culture.
Experimental Workflow
Detailed Protocols
Extraction: The fermented culture of Streptomyces sp. is extracted with ethyl acetate. The organic solvent is then evaporated under vacuum to yield a crude extract[2].
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography (200–300 mesh). The column is eluted with a gradient of petroleum ether-acetone (from 100:1 to 10:1, v/v) to separate the components based on polarity[2]. Fractions are collected and analyzed by thin-layer chromatography (TLC).
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase[2].
Preparative Thin-Layer Chromatography (pTLC): Final purification is achieved by preparative TLC on silica gel GF254 plates, using a petroleum ether-acetone solvent system[2]. The band corresponding to this compound is scraped, and the compound is eluted from the silica.
Structural Elucidation and Characterization
The structure of the isolated this compound was confirmed through various spectroscopic techniques.
Spectroscopic Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): The molecular formula of this compound was determined by HR-ESIMS.
| Parameter | Value |
| Calculated m/z [M+Na]⁺ for C₃₅H₅₆O₁₀Na | 697.4286 |
| Found m/z | 697.4279 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The following tables summarize the ¹H (500 MHz) and ¹³C (125 MHz) NMR data for this compound in CDCl₃[2].
¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 139.4 | |
| 3 | 129.4 | 6.28 (s) |
| 4a | 14.4 | 2.02 (s) |
| 6 | 37.5 | 2.13 (m) |
| 7 | 72.8 | 3.73 (m) |
| 8a | 10.0 | 0.94 (d, 7.0) |
| 9 | 80.1 | 3.08 (br d, 10.0) |
| 10a | 22.7 | 1.03 (d, 6.8) |
| 12 | 143.9 | |
| 13 | 125.9 | 5.84 (d, 10.9) |
| 15 | 128.1 | 5.21 (dd, 15.1, 9.3) |
| 16a | 55.7 | 3.23 (s) |
| 18 | 37.5 | 2.13 (dqd, 9.0, 7.0, 1.5) |
Biological Activity
This compound exhibits antibacterial activity. Its primary mechanism of action, like other concanamycins, is the inhibition of V-type H+-ATPases, which are crucial for the acidification of various intracellular compartments in eukaryotic cells[1].
Antibacterial Activity
This compound has shown inhibitory activity against Bacillus subtilis.
| Organism | MIC (µg/mL) |
| Bacillus subtilis | 0.625 |
V-ATPase Inhibition Signaling Pathway
The concanamycins, including this compound, are specific inhibitors of V-type H+-ATPases. This inhibition disrupts the proton gradient across vacuolar membranes, affecting processes such as lysosomal degradation, endocytosis, and protein trafficking.
Conclusion
This guide has detailed the discovery and isolation of this compound from Streptomyces sp. R1706-8. The provided protocols for fermentation, extraction, and purification, along with the comprehensive spectroscopic and bioactivity data, serve as a valuable resource for researchers in natural product chemistry, drug discovery, and cell biology. The potent and specific activity of this compound against V-type H+-ATPases underscores its importance as a research tool and a potential lead for further therapeutic development.
References
* Chemical structure and properties of Concanamycin G.
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin (B1236758) G is a member of the concanamycin family of macrolide antibiotics, a class of natural products known for their potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). As a less-studied analogue of the well-characterized Concanamycin A, Concanamycin G presents an intriguing subject for further investigation in drug discovery and cell biology. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and for assays related to its mechanism of action are also presented to facilitate further research into this promising molecule.
Chemical Structure and Properties
This compound is structurally related to other members of the concanamycin family, which are characterized by an 18-membered macrolide ring.[1] The precise structure of this compound has been elucidated through spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C38H59NO11 | [2] |
| Molecular Weight | 697.4286 g/mol (as [M+Na]⁺) | [2] |
| Appearance | White powder | Inferred from related compounds |
| Solubility | Soluble in methanol, DMSO | Inferred from related compounds |
| ¹H NMR Data (500 MHz, CDCl₃) | See Table 2 | [2] |
| ¹³C NMR Data (125 MHz, CDCl₃) | See Table 3 | [2] |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [2]
| Position | δH (ppm), mult. (J in Hz) |
| 3 | 3.32, s |
| 5 | 5.95, d (10.5) |
| 6 | 6.47, dd (15.0, 10.5) |
| 7 | 2.59, m |
| 8 | 1.63, m |
| 9 | 3.78, d (9.0) |
| 10 | 3.49, dd (9.0, 2.5) |
| 11 | 3.14, m |
| 12 | 3.65, d (9.5) |
| 13 | 1.83, m |
| 14 | 5.34, dd (15.0, 8.5) |
| 15 | 5.68, m |
| 16 | 6.09, t (11.0) |
| 17 | 3.28, s |
| 19 | 1.01, d (6.5) |
| 20 | 0.95, d (7.0) |
| 21 | 0.85, t (7.5) |
| 22 | 1.22, d (6.5) |
| 24 | 1.15, d (6.0) |
| 1' | 4.65, d (9.5) |
| 2' | 1.95, m |
| 3' | 3.55, m |
| 4' | 3.15, t (9.5) |
| 5' | 3.75, m |
| 6' | 1.26, d (6.0) |
| OCONH₂ | 4.85, br s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [2]
| Position | δC (ppm) |
| 1 | 167.1 |
| 2 | 120.5 |
| 3 | 145.2 |
| 4 | 125.8 |
| 5 | 134.1 |
| 6 | 130.6 |
| 7 | 40.2 |
| 8 | 28.9 |
| 9 | 78.1 |
| 10 | 82.3 |
| 11 | 41.5 |
| 12 | 75.6 |
| 13 | 39.8 |
| 14 | 128.9 |
| 15 | 132.5 |
| 16 | 125.1 |
| 17 | 135.9 |
| 18 | 98.2 |
| 19 | 16.2 |
| 20 | 14.8 |
| 21 | 11.9 |
| 22 | 18.1 |
| 24 | 20.5 |
| 1' | 98.6 |
| 2' | 35.8 |
| 3' | 78.5 |
| 4' | 75.1 |
| 5' | 70.2 |
| 6' | 18.5 |
| OMe-3 | 56.2 |
| OMe-17 | 58.9 |
| OCONH₂ | 158.1 |
Biological Activity and Mechanism of Action
This compound, like its analogues, functions as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[3] By inhibiting V-ATPase, this compound disrupts the proton gradient across the membranes of these organelles, leading to an increase in their internal pH.
This inhibition of lysosomal acidification is a key aspect of this compound's biological activity and was observed in rat liver lysosomes at concentrations ranging from 10⁻¹¹ to 10⁻⁹ M.[1] The disruption of the acidic environment within lysosomes interferes with the function of acid hydrolases, which are essential for the degradation of cellular waste products and pathogens.
More recently, this compound has been shown to exhibit antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.625 µg/mL.[2]
Table 4: Summary of Reported Biological Activities of this compound
| Activity | Organism/System | Concentration/Dosage | Reference |
| Inhibition of Lysosomal Acidification | Rat Liver Lysosomes | 10⁻¹¹–10⁻⁹ M | [1] |
| Antibacterial Activity | Bacillus subtilis | MIC: 0.625 µg/mL | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following is a general workflow for the isolation and purification of this compound from Streptomyces sp., based on methodologies reported for the concanamycin family.[1][2]
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Fermentation: Streptomyces sp. strain R1706-8 is cultured on a solid fermentation medium.[2]
-
Extraction: The fermented culture is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.[2]
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., petroleum ether-acetone) to separate major fractions.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water) to yield the pure compound.[1][2]
V-ATPase Inhibition and Lysosomal Acidification Assay
The inhibition of V-ATPase by this compound leads to a decrease in the acidity of lysosomes. This can be measured using pH-sensitive fluorescent probes like Acridine Orange.
Caption: Workflow for assessing lysosomal acidification using Acridine Orange.
Principle:
Acridine Orange is a lysosomotropic fluorescent dye that accumulates in acidic compartments. In the acidic environment of functional lysosomes, it forms aggregates that emit red fluorescence. When V-ATPase is inhibited by this compound, the lysosomal pH increases, causing Acridine Orange to de-aggregate and disperse into the cytoplasm, where it emits green fluorescence. The ratio of red to green fluorescence is therefore a measure of lysosomal acidity.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., macrophages) in a suitable culture vessel.
-
Dye Loading: Incubate the cells with a medium containing Acridine Orange.
-
Washing: Wash the cells to remove excess dye.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope or a plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates an inhibition of lysosomal acidification.
Signaling Pathway Interactions
The primary molecular target of this compound is the V-ATPase. Inhibition of this proton pump has downstream effects on various cellular signaling pathways that are dependent on pH homeostasis in intracellular organelles.
Caption: Mechanism of action of this compound via V-ATPase inhibition.
Inhibition of V-ATPase by this compound disrupts lysosomal acidification, which in turn can affect:
-
Autophagy: The fusion of autophagosomes with lysosomes and the degradation of their contents are pH-dependent processes. Inhibition of V-ATPase can block autophagic flux.
-
Endocytosis and Receptor Recycling: The proper sorting and recycling of cell surface receptors after endocytosis depend on the acidic environment of endosomes.
-
Proteolysis: The activity of many lysosomal proteases is optimal at acidic pH.
-
Downstream Signaling: By affecting the degradation and trafficking of signaling components, V-ATPase inhibition can modulate various signaling pathways, including mTOR, Wnt, and Notch signaling.[3]
Conclusion
This compound is a potent V-ATPase inhibitor with demonstrated antibacterial activity and the ability to disrupt lysosomal acidification. While less studied than its analogue Concanamycin A, its distinct biological profile warrants further investigation. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential and cellular effects of this compound. The detailed spectroscopic data and experimental protocols included herein are intended to facilitate the design and execution of future studies on this intriguing natural product. Further research is needed to fully elucidate its physicochemical properties, determine its specific IC₅₀ values for V-ATPase inhibition in various cell types, and explore its impact on a wider range of cellular signaling pathways.
References
The Core Mechanism of Concanamycin G on V-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Concanamycin (B1236758) G, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are essential proton pumps responsible for acidifying various intracellular organelles and, in some specialized cells, the extracellular environment. Their dysregulation is implicated in numerous diseases, including cancer and osteoporosis, making them a critical target for therapeutic development. This document details the molecular interaction of Concanamycin G with V-ATPase, its profound effects on cellular processes, and standardized protocols for its study. Quantitative data on its inhibitory effects are presented, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its biological impact.
Introduction to V-ATPase and Concanamycins
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps that play a crucial role in maintaining the acidic environment of various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus.[1][2] This acidification is vital for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and vesicle trafficking.[1][3] V-ATPases are complex multi-subunit enzymes composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton-translocating pore.[2]
The concanamycins are a family of macrolide antibiotics produced by Streptomyces species. Concanamycin A, a closely related analog of this compound, is a well-characterized and highly specific inhibitor of V-ATPase.[4][5] These molecules have become invaluable tools for studying the physiological roles of V-ATPases.[6] Concanamycins exhibit high selectivity for V-ATPases over other types of ATPases, such as F-type and P-type ATPases.[7]
Mechanism of Action of this compound on V-ATPase
This compound exerts its inhibitory effect through a direct and high-affinity interaction with the V0 domain of the V-ATPase.
Binding Site and Molecular Interaction
Photoaffinity labeling studies have unequivocally identified the binding site of concanamycins to the proteolipid subunit c of the V0 complex.[8] Subunit c forms a ring structure that rotates during proton translocation. This compound is believed to intercalate within this c-ring, physically obstructing its rotation and thereby halting the pumping of protons across the membrane.[9] This non-competitive inhibition mechanism effectively uncouples ATP hydrolysis in the V1 domain from proton transport through the V0 domain.
Inhibition of Proton Pumping and Organelle Acidification
By binding to the V0 subunit c, this compound effectively blocks the proton channel, leading to a rapid cessation of proton translocation into intracellular organelles. This results in a swift increase in the luminal pH of lysosomes, endosomes, and the Golgi apparatus, disrupting the acidic environment essential for their function.[10]
Quantitative Data on V-ATPase Inhibition
While specific IC50 values for this compound are not as widely reported as for its analog Concanamycin A, the concanamycin family are known to be potent V-ATPase inhibitors with activity in the nanomolar range. Concanamycin A consistently demonstrates an IC50 value of approximately 10 nM for V-ATPase.[4][5] Due to their structural similarities, this compound is expected to exhibit a comparable high potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity | Reference(s) |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 | >2000-fold over F-type and P-type H+-ATPases and porcine P-type Na+,K+-ATPase | [7] |
| Concanamycin A | V-ATPase (general) | ~10 | High | [4][5] |
| Bafilomycin A1 | V-ATPase | Nanomolar range | High | [6] |
Downstream Cellular Consequences and Signaling Pathways
The inhibition of V-ATPase by this compound triggers a cascade of downstream cellular effects due to the disruption of pH homeostasis in critical organelles.
Disruption of Endosomal and Lysosomal Function
The alkalinization of endosomes and lysosomes impairs the function of pH-dependent hydrolytic enzymes, leading to a blockage in protein degradation pathways.[3] This also disrupts receptor-mediated endocytosis by preventing the pH-dependent dissociation of ligands from their receptors.[1]
Interference with Autophagy
Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. This compound, by inhibiting lysosomal acidification, blocks the final degradation step of autophagy, leading to an accumulation of autophagosomes.[11] This makes it a valuable tool for studying autophagic flux.
Impact on mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism. mTORC1, a component of the mTOR signaling pathway, is activated on the lysosomal surface in an amino acid-dependent manner, a process that requires V-ATPase activity.[12] By disrupting lysosomal function, this compound can indirectly inhibit mTORC1 signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on V-ATPase.
V-ATPase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the ATP hydrolysis activity of V-ATPase by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Isolated membrane vesicles containing V-ATPase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 2 units/mL pyruvate (B1213749) kinase, 4 units/mL lactate (B86563) dehydrogenase
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Other ATPase inhibitors (e.g., oligomycin (B223565) for F-ATPase, ouabain (B1677812) for Na+/K+-ATPase)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay buffer containing all components except ATP.
-
Add the isolated membrane vesicles (typically 20-50 µg of protein) to the assay buffer.
-
To distinguish V-ATPase activity from other ATPases, include inhibitors for F-type and P-type ATPases in the reaction mixture.
-
For the experimental condition, add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.
-
Incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction. The this compound-sensitive ATPase activity is the difference between the rates in the absence and presence of the inhibitor.
Proton Pumping Assay (Acridine Orange Fluorescence Quenching)
This assay measures the ability of V-ATPase to pump protons into sealed vesicles, which is detected by the quenching of acridine (B1665455) orange fluorescence.
Materials:
-
Isolated membrane vesicles
-
Assay Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2
-
Acridine orange stock solution (1 mM in ethanol)
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Protonophore (e.g., FCCP or nigericin)
-
Fluorometer (Excitation: 492 nm, Emission: 530 nm)
Procedure:
-
Resuspend the membrane vesicles in the assay buffer.
-
Add acridine orange to a final concentration of 5 µM and allow it to equilibrate with the vesicles.
-
Place the cuvette in the fluorometer and record the baseline fluorescence.
-
Add this compound (for the experimental condition) or DMSO (for the control) and incubate for 5 minutes.
-
Initiate proton pumping by adding ATP to a final concentration of 1 mM.
-
Monitor the decrease (quenching) of acridine orange fluorescence over time.
-
At the end of the experiment, add a protonophore to dissipate the proton gradient and observe the recovery of fluorescence.
-
The rate of fluorescence quenching is proportional to the rate of proton pumping.
Immunofluorescence Staining for Lysosomal Markers
This protocol allows for the visualization of lysosomal morphology and the localization of lysosomal proteins following treatment with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% BSA in PBS
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time. Include a DMSO-treated control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a powerful and specific inhibitor of V-ATPase, acting directly on the proton-translocating V0 domain. Its ability to potently disrupt organellar acidification has profound consequences on a variety of essential cellular processes, including endo-lysosomal trafficking, autophagy, and mTOR signaling. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and to further explore the therapeutic potential of V-ATPase inhibition in various disease models. The continued study of this and other V-ATPase inhibitors will undoubtedly provide deeper insights into fundamental cell biology and may pave the way for novel therapeutic strategies.
References
- 1. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. apexbt.com [apexbt.com]
- 6. scispace.com [scispace.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. G-Protein Coupled Receptor Signaling and Mammalian Target of Rapamycin Complex 1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
* Biological activity of Concanamycin G as a lysosomal acidification inhibitor.
An In-depth Technical Guide to the Biological Activity of Concanamycin (B1236758) G as a Lysosomal Acidification Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Concanamycin G is a member of the plecomacrolide family of antibiotics, recognized as a highly potent inhibitor of lysosomal acidification. Its primary mechanism of action is the specific and high-affinity inhibition of the Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for acidifying various intracellular organelles, including lysosomes. By binding to the V₀ subunit of this enzyme, this compound effectively blocks proton translocation, leading to an increase in lysosomal pH. This disruption has profound consequences on cellular processes that depend on lysosomal degradative function, most notably autophagy, where it blocks the final flux and degradation stages. Furthermore, as the V-ATPase is a critical component of the nutrient-sensing machinery that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) at the lysosomal surface, its inhibition by this compound leads to the modulation of this key signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative activity, impact on cellular pathways, and detailed protocols for its study.
Introduction to Lysosomal Acidification and Concanamycins
The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules and damaged organelles. Its potent hydrolytic enzymes function optimally within an acidic luminal environment, typically maintained at a pH of 4.5-5.0. This acidic interior is established and maintained by the Vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump that translocates protons from the cytosol into the lysosomal lumen.
The concanamycins are a family of macrolide antibiotics first isolated from Streptomyces species.[1] This family includes several analogues, such as Concanamycins A, B, C, D, E, F, and G. These compounds are potent and highly specific inhibitors of V-ATPases.[2][3] this compound, along with its analogues, has been identified as an effective inhibitor of the acidification of rat liver lysosomes at nanomolar to sub-nanomolar concentrations.
Mechanism of Action: Specific Inhibition of V-ATPase
The V-ATPase is a large, multi-subunit protein complex composed of two main domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral membrane V₀ domain that forms the proton-translocating channel.[4] The inhibitory action of the concanamycin family is directed at the V₀ domain.
Studies have demonstrated that concanamycins bind specifically to subunit c (a proteolipid) of the V₀ complex.[5][6] This binding event physically obstructs the proton channel, thereby preventing the translocation of H+ ions across the lysosomal membrane, even as the V₁ domain may continue to hydrolyze ATP. This action effectively uncouples proton pumping from ATP hydrolysis, leading to a rapid increase in the luminal pH of the lysosome and other V-ATPase-containing organelles.[2]
References
The Biosynthetic Pathway of Concanamycin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin (B1236758) G is a member of the plecomacrolide family of natural products, known for their potent inhibitory activity against vacuolar-type H+-ATPases (V-ATPases). While the biosynthetic pathway of the closely related Concanamycin A has been extensively studied, the specific steps leading to Concanamycin G have not been fully elucidated in dedicated studies. This technical guide synthesizes the available knowledge on the concanamycin biosynthetic gene cluster and proposes a definitive biosynthetic pathway for this compound. By comparing the structure of this compound with other well-characterized analogues, we can infer the enzymatic steps responsible for its unique structure. This document provides a comprehensive overview of the genetic basis, enzymatic machinery, and chemical logic underlying this compound biosynthesis, intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development.
Introduction to Concanamycins
Concanamycins are 18-membered macrolides produced by various species of Streptomyces, including Streptomyces neyagawaensis and Streptomyces diastatochromogenes.[1][2] These compounds exhibit a range of biological activities, including antifungal, antiviral, and immunosuppressive properties, primarily attributed to their potent and specific inhibition of V-ATPases.[2][3] The concanamycin family includes several analogues, such as Concanamycin A, B, C, and G, which differ in their substitution patterns on the macrolactone ring and the deoxysugar moiety.[1][4]
The core structure of concanamycins is a polyketide-derived macrolactone, which is assembled by a type I modular polyketide synthase (PKS). This aglycone is subsequently decorated with a deoxysugar, 4'-O-carbamoyl-2'-deoxyrhamnose, in the case of Concanamycins A and B.[1][4] Structural analysis of this compound has revealed that it shares the same aglycone as Concanamycin B (with a methyl group at C-8) but lacks the 4'-O-carbamoyl group on the deoxysugar. This key difference points towards a variation in the post-PKS tailoring steps.
The Concanamycin Biosynthetic Gene Cluster (BGC)
The biosynthetic gene cluster (BGC) for concanamycins has been cloned and sequenced from Streptomyces neyagawaensis ATCC 27449, spanning over 100 kbp of DNA and containing 28 open reading frames (ORFs).[1] This cluster, herein referred to as the 'con' cluster, encodes all the necessary enzymatic machinery for the synthesis of the concanamycin scaffold and its subsequent modifications. The functions of the key genes are summarized in Table 1.
Table 1: Genes in the Concanamycin Biosynthetic Gene Cluster
| Gene(s) | Proposed Function |
| conAI - conAVI | Modular Type I Polyketide Synthase (PKS) |
| orf1-orf2, orf10-orf11 | Biosynthesis of methoxymalonyl-ACP |
| orf12-orf14 | Biosynthesis of ethylmalonyl-CoA |
| orf19-orf24 | Biosynthesis of 4'-O-carbamoyl-2'-deoxyrhamnose |
| orf18 | Glycosyltransferase |
| orf25 | Carbamoyltransferase |
| orf3, orf17 | Regulatory proteins |
| orf27 | Type II Thioesterase (Editing/proofreading) |
| orf28 | Phosphopantetheinyl transferase (PKS activation) |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages:
-
Formation of the polyketide backbone.
-
Biosynthesis and attachment of the deoxysugar moiety.
-
Post-PKS tailoring modifications (or lack thereof).
Based on the structure of this compound, its biosynthesis follows the pathway of Concanamycin B up to the final tailoring step.
Polyketide Chain Assembly
Deoxysugar Biosynthesis and Attachment
The genes orf19-orf24 are responsible for the biosynthesis of the deoxysugar moiety, 2'-deoxyrhamnose, from a glucose-1-phosphate precursor. This deoxysugar is then attached to the C-23 hydroxyl group of the aglycone by the glycosyltransferase encoded by orf18.
Final Tailoring Step: The Defining Feature of this compound
The key difference in the biosynthesis of this compound compared to Concanamycins A and B lies in the final tailoring step. In the biosynthesis of Concanamycins A and B, the carbamoyltransferase encoded by orf25 transfers a carbamoyl (B1232498) group to the 4'-hydroxyl group of the deoxysugar moiety. For this compound, this step does not occur. This could be due to several reasons in the producing organism:
-
The orf25 gene may be non-functional or absent.
-
The expression of orf25 may be downregulated under the specific fermentation conditions.
-
The enzyme may have a relaxed substrate specificity that does not efficiently recognize the this compound precursor.
Therefore, the final product is the de-carbamoylated form of Concanamycin B.
Quantitative Data
Table 2: Production Titers of Concanamycins in Engineered Streptomyces eitanensis [4]
| Strain | Genetic Modification | Concanamycin A Titer (mg/L) | Concanamycin B Titer (mg/L) |
| Wild Type | - | Low | Low |
| DHS10676 | Overexpression of regulatory genes | > 900 | > 300 |
This data highlights the significant impact of regulatory gene expression on the productivity of the concanamycin biosynthetic pathway.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound would involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Inactivation via PCR-Targeting
To confirm the role of a specific gene, such as the orf25 carbamoyltransferase, a gene knockout experiment is essential. The PCR-targeting method is a widely used technique for gene replacement in Streptomyces.
Methodology:
-
Design of the Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin) is amplified by PCR using long primers. These primers contain 39-nucleotide extensions at their 5' ends that are homologous to the regions immediately upstream and downstream of the target gene (orf25).
-
Recombineering in E. coli: The purified PCR product is introduced by electroporation into an E. coli strain carrying the Red/ET recombination system and a cosmid containing the concanamycin BGC. The Red/ET system mediates homologous recombination, replacing the target gene on the cosmid with the disruption cassette.
-
Transfer to Streptomyces: The recombinant cosmid is transferred from E. coli to the wild-type Streptomyces strain via intergeneric conjugation.
-
Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotic. Double-crossover mutants, in which the chromosomal copy of the gene has been replaced, are identified by screening for the desired antibiotic resistance and sensitivity to the antibiotic marker on the cosmid vector. The gene replacement is confirmed by PCR analysis.
-
Metabolite Analysis: The culture broth of the mutant strain is extracted and analyzed by HPLC or LC-MS to confirm the abolition of Concanamycin B production and the accumulation of this compound.
Heterologous Expression of the BGC
To study the function of the BGC in a clean background, it can be expressed in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
Methodology:
-
Cloning of the BGC: The entire concanamycin BGC is cloned into an integrative expression vector (e.g., containing an attP site for site-specific integration into the host chromosome).
-
Transformation of the Heterologous Host: The expression vector is introduced into the chosen Streptomyces host strain via conjugation or protoplast transformation.
-
Cultivation and Metabolite Analysis: The recombinant strain is cultivated under production conditions, and the culture extract is analyzed by HPLC or LC-MS to detect the production of concanamycins.
In Vitro Enzyme Assays
Characterizing the substrate specificity of the PKS acyltransferase (AT) domains can be achieved through in vitro assays using purified enzymes or enzyme domains.
Methodology:
-
Cloning and Expression of AT Domains: The DNA sequence encoding an individual AT domain is cloned into an expression vector for a suitable host like E. coli. The protein is then overexpressed and purified.
-
Acyl-CoA:ACP Acyltransferase Assay: The activity of the purified AT domain is assayed by measuring the transfer of a radiolabeled acyl group from an acyl-CoA (e.g., [14C]methylmalonyl-CoA) to a purified acyl carrier protein (ACP).
-
Analysis: The reaction products are separated by gel electrophoresis, and the amount of radiolabeled acyl-ACP is quantified by autoradiography or scintillation counting.
Conclusion
The biosynthetic pathway to this compound is a compelling example of how subtle variations in a complex assembly line can lead to structural diversity in natural products. By building upon the well-established framework of Concanamycin A biosynthesis, we can confidently propose that this compound is formed through the action of the same Type I PKS machinery as Concanamycin B, followed by glycosylation with 2'-deoxyrhamnose. The defining feature of this compound's biosynthesis is the lack of the final 4'-O-carbamoylation step, likely due to the absence or inactivity of the orf25-encoded carbamoyltransferase in the producing strain.
This guide provides a comprehensive technical overview for researchers, outlining the genetic and biochemical basis for this compound production. The detailed experimental workflows offer a roadmap for the further investigation and potential bioengineering of this pathway to produce novel concanamycin analogues with improved therapeutic properties. The continued study of these intricate biosynthetic pathways will undoubtedly unlock new opportunities for drug discovery and development.
References
- 1. ISOLATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF CONCANAMYCINS AS INHIBITORS OF LYSOSOMAL ACIDIFICATION [jstage.jst.go.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Concanamycin G: A Technical Guide to a Specific Inhibitor of Vacuolar H+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Concanamycin G and its role as a specific inhibitor of vacuolar H+-ATPase (V-ATPase). While this compound belongs to the well-established family of plecomacrolide V-ATPase inhibitors, detailed research specifically characterizing its properties is limited in publicly accessible literature. Therefore, this guide draws extensively on the wealth of data available for the closely related and extensively studied analogue, Concanamycin A, to provide a thorough understanding of the mechanism of action and experimental applications of this class of inhibitors. This document summarizes the available quantitative data, outlines detailed experimental protocols, and presents key signaling pathways and experimental workflows through descriptive diagrams.
Introduction to Concanamycins and V-ATPase Inhibition
The Vacuolar H+-ATPase (V-ATPase) is a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying various intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a multitude of cellular processes, including protein degradation, receptor recycling, and signaling pathway modulation.[1][2] The concanamycins are a family of macrolide antibiotics, first isolated from Streptomyces species, that have been identified as potent and specific inhibitors of V-ATPase.[3]
Concanamycin A is the most extensively studied member of this family and serves as a benchmark for understanding the inhibitory action of its analogues.[4][5] Concanamycins, including this compound, exert their inhibitory effect by binding to the V0 subunit c of the V-ATPase complex, which is the proton-translocating pore.[6] This binding event obstructs the proton channel, leading to a halt in proton translocation and a subsequent increase in the pH of intracellular organelles.[6]
Quantitative Data on V-ATPase Inhibition
| Inhibitor | Target | System | IC50 / Effective Concentration | Reference |
| This compound | Lysosomal Acidification | Rat Liver Lysosomes | 10⁻¹¹ - 10⁻⁹ M | [7] |
| Concanamycin A | V-ATPase Activity | Purified V-ATPase (Manduca sexta) | ~10 nM | [4] |
| Concanamycin A | V-ATPase Activity | Yeast V-type H+-ATPase | 9.2 nM | [8] |
Mechanism of Action
The primary mechanism of action for concanamycins is the direct inhibition of the V-ATPase proton pump. This leads to a cascade of downstream cellular effects.
Caption: Mechanism of V-ATPase inhibition by this compound.
The binding of this compound to the c subunit of the V0 domain of the V-ATPase physically blocks the proton channel, preventing the translocation of H+ ions.[6] This leads to a rapid increase in the luminal pH of organelles that rely on V-ATPase for acidification.
Key Cellular Processes Affected by V-ATPase Inhibition
The disruption of organellar pH homeostasis by this compound has profound effects on several critical cellular pathways.
Autophagy
Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. V-ATPase inhibition blocks the final stages of autophagy by preventing the acidification of lysosomes, thus inhibiting the degradation of autophagic cargo.[9]
Caption: Impact of this compound on the autophagy pathway.
Apoptosis
Prolonged inhibition of V-ATPase can induce apoptosis, or programmed cell death, in various cell types.[10] The mechanisms are complex and can involve the disruption of cellular signaling pathways that are sensitive to pH changes, as well as the induction of cellular stress.
Caption: Signaling pathway leading to apoptosis upon V-ATPase inhibition.
Experimental Protocols
The following protocols are based on established methods using Concanamycin A and can be adapted for the use of this compound, with the caveat that optimal concentrations may differ.
V-ATPase Inhibition Assay (Lysosomal Acidification)
This assay measures the inhibition of lysosomal acidification in live cells using a pH-sensitive fluorescent dye.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LysoSensor Green DND-189 or LysoTracker Red DND-99 (Thermo Fisher Scientific)
-
This compound (or A) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Prepare a working solution of the LysoSensor/LysoTracker dye in pre-warmed culture medium according to the manufacturer's instructions.
-
Incubate the cells with the dye-containing medium for the recommended time (typically 30-60 minutes).
-
Wash the cells with PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation/emission wavelengths. A decrease in fluorescence indicates an increase in lysosomal pH (inhibition of acidification).
Caption: Experimental workflow for a V-ATPase inhibition assay.
Cell Viability/Apoptosis Assay
This protocol assesses the effect of this compound on cell viability and the induction of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or A) stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo) or an apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
For cell viability, add the viability reagent and measure the signal according to the manufacturer's protocol using a plate reader.
-
For apoptosis, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
Conclusion
This compound is a potent inhibitor of vacuolar H+-ATPase, belonging to a class of well-characterized macrolide antibiotics. While specific data for this compound is limited, the extensive research on Concanamycin A provides a strong framework for understanding its mechanism of action and for designing experiments to probe its effects on cellular processes. As a specific inhibitor, this compound holds potential as a valuable research tool for dissecting the roles of V-ATPase in health and disease and may serve as a lead compound in drug development efforts targeting V-ATPase-dependent pathologies. Further research is warranted to fully elucidate the specific inhibitory profile and biological activities of this compound.
References
- 1. The Function of V-ATPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Concanamycin A | Cell Signaling Technology [cellsignal.com]
Concanamycin G: A Technical Guide to its Inhibitory Effects on ATPase Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin G, a member of the plecomacrolide class of antibiotics, has emerged as a powerful tool in cell biology and a potential therapeutic agent due to its potent and specific inhibitory effects on vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth analysis of the inhibitory profile of this compound against various ATPase types, details the experimental protocols for assessing its activity, and illustrates its impact on key cellular signaling pathways.
Core Mechanism of Action
This compound exerts its primary inhibitory effect by targeting the V-ATPase, a multi-subunit enzyme responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus, as well as for proton transport across the plasma membrane in specialized cells. The mechanism of inhibition involves the binding of this compound to the c-subunit of the membrane-embedded V0 domain of the V-ATPase[1]. This interaction physically obstructs the proton translocation channel, thereby halting the pump's activity.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound varies significantly across different types of ATPases. It is a highly specific and potent inhibitor of V-ATPases, with reported 50% inhibitory concentration (IC50) values in the low nanomolar range[1][2]. In contrast, its effect on P-type ATPases, such as the Na+/K+-ATPase and Ca2+-ATPase, is observed at much higher, micromolar concentrations. F-type ATPases (ATP synthases) are generally considered insensitive to this compound.
| ATPase Type | Subtype/Example | Source Organism/Cell Line | IC50 Value | Reference |
| V-ATPase | Vacuolar H+-ATPase | Manduca sexta (tobacco hornworm) midgut | ~10 nM | [1] |
| Vacuolar H+-ATPase | Yeast | 1.75 ± 0.45 nM | [3] | |
| P-ATPase | K+-translocating Kdp-ATPase | Escherichia coli | Micromolar range | |
| Na+/K+-ATPase | - | Generally inhibited at micromolar concentrations | ||
| Ca2+-ATPase (SERCA) | - | Generally inhibited at micromolar concentrations | ||
| F-ATPase | ATP Synthase | Mitochondria, Bacteria | Insensitive |
Experimental Protocols
V-ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Method)
This assay measures the rate of ATP hydrolysis by V-ATPases by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified vacuolar membrane vesicles
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% (w/v) DDM
-
ATP regenerating system:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
NADH
-
ATP
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, PEP, PK, LDH, and NADH.
-
Add the purified vacuolar membrane vesicles to the reaction mixture.
-
To determine this compound inhibition, add the desired concentrations of this compound to the respective wells. For control wells, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
Proton Pumping Assay (Fluorescence Quenching Method)
This method assesses the ability of V-ATPases to pump protons into membrane vesicles, which is detected by the quenching of a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA).
Materials:
-
Purified vacuolar membrane vesicles
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgCl2
-
ACMA dye
-
ATP
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Resuspend the vacuolar membrane vesicles in the assay buffer.
-
Add ACMA to the vesicle suspension and allow it to equilibrate.
-
To test for inhibition, pre-incubate the vesicles with the desired concentrations of this compound.
-
Initiate proton pumping by adding ATP.
-
Monitor the decrease in ACMA fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the rate of proton pumping.
P-Type ATPase Activity Assay (General Colorimetric Phosphate (B84403) Assay)
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-type ATPases.
Materials:
-
Purified P-type ATPase (e.g., Na+/K+-ATPase, SERCA)
-
Assay Buffer specific for the ATPase being tested (e.g., containing appropriate ions like Na+, K+, Ca2+)
-
ATP
-
This compound stock solution (in DMSO)
-
Malachite green reagent or other phosphate detection reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified P-type ATPase.
-
Add various concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the phosphate detection reagent (e.g., malachite green) and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of Pi released is determined by comparison to a standard curve.
Impact on Cellular Signaling Pathways
The inhibition of V-ATPase by this compound disrupts the acidification of intracellular organelles, which can have profound effects on various signaling pathways that are dependent on endosomal and lysosomal function.
Experimental Workflow for Studying Signaling Pathway Modulation
Caption: Experimental workflow for investigating the effects of this compound on cellular signaling pathways.
Notch Signaling Pathway
V-ATPase activity is crucial for the proteolytic cleavage and activation of the Notch receptor within the endo-lysosomal pathway. Inhibition of V-ATPase by this compound can therefore disrupt Notch signaling.
Caption: Inhibition of V-ATPase by this compound disrupts Notch signaling by preventing endosomal acidification required for receptor cleavage.
Wnt/β-catenin Signaling Pathway
V-ATPase has been implicated in the regulation of Wnt signaling, potentially through its role in endosomal trafficking of Wnt pathway components.
Caption: V-ATPase inhibition by this compound may affect Wnt signaling by altering the trafficking of receptor components.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth and metabolism and is sensitive to lysosomal function. V-ATPase-mediated acidification of lysosomes is required for the activation of mTORC1.
Caption: this compound inhibits mTORC1 signaling by blocking the V-ATPase-dependent acidification of lysosomes, which is necessary for mTORC1 activation.
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is involved in numerous cellular processes, and its regulation can be influenced by endocytic trafficking.
Caption: The trafficking and degradation of TGF-β receptors, which can influence signal duration and intensity, are dependent on endosomal function regulated by V-ATPase.
Conclusion
This compound is a highly specific and potent inhibitor of V-type ATPases, making it an invaluable research tool for dissecting the physiological roles of these proton pumps. Its ability to modulate critical signaling pathways highlights its potential for further investigation in the context of various diseases, including cancer and neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the multifaceted effects of this compound in their specific areas of study.
References
The Pivotal Role of the Hemiketal Ring in Concanamycin G's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the hemiketal ring in the biological activity of Concanamycin (B1236758) G, a potent inhibitor of vacuolar-type H+-ATPases (V-ATPases). By examining its mechanism of action, structure-activity relationships, and the downstream cellular consequences of V-ATPase inhibition, this document provides a comprehensive resource for researchers in pharmacology, oncology, and infectious disease.
Introduction to Concanamycin G and V-ATPase Inhibition
Concanamycins are a family of macrolide antibiotics that exhibit potent and specific inhibition of V-ATPases. These proton pumps are essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus, as well as for the regulation of extracellular pH in specialized cells. This compound, along with its analogues, has been identified as a powerful tool for studying the physiological roles of V-ATPases and as a potential therapeutic agent.
The primary mechanism of action for concanamycins is the direct binding to the V(o) subunit c of the V-ATPase, which effectively blocks proton translocation. This disruption of proton gradients has profound effects on numerous cellular processes, including protein trafficking, degradation, and signaling, ultimately leading to outcomes such as apoptosis and inhibition of tumor cell invasion.
The Hemiketal Ring: A Key Structural Feature
The structure of concanamycins is characterized by an 18-membered macrolide ring and a distinctive 6-membered hemiketal ring. Structure-activity relationship studies have underscored the importance of both these moieties for the potent inhibitory activity of the concanamycin family. Specifically, the hemiketal ring is involved in an intramolecular hydrogen-bonding network that was initially thought to be essential for its biological function.
However, further research into synthetic analogues has provided a more nuanced understanding. A study by Yoshimoto et al. (2002) described a synthetic analogue of concanamycin that was designed to lack the hydrogen bond network involving the hemiacetal hydroxy group. Surprisingly, this analogue was found to retain its V-ATPase inhibitory activity, suggesting that while the hemiketal ring is a crucial part of the pharmacophore, the specific intramolecular hydrogen bond network may not be an absolute requirement for its inhibitory function[1]. This finding opens new avenues for the design of novel V-ATPase inhibitors with modified properties.
Quantitative Analysis of V-ATPase Inhibition
| Compound | Target Enzyme | Organism/Cell Line | IC50 (nM) | Reference(s) |
| Concanamycin A | Vacuolar-type H+-ATPase (V-ATPase) | Manduca sexta (tobacco hornworm) midgut | 10 | [2] |
| Concanamycin A | Yeast V-type H+-ATPase | Saccharomyces cerevisiae | 9.2 | [3] |
| Concanamycin A | F-type H+-ATPase | Yeast | > 20000 | [3] |
| Concanamycin A | P-type H+-ATPase | Yeast | > 20000 | [3] |
| Concanamycin A | Porcine P-type Na+,K+-ATPase | Porcine | > 20000 | [3] |
Note: Specific IC50 data for this compound from primary literature is not available in the accessed resources. The data for Concanamycin A demonstrates the high potency and selectivity of the concanamycin family for V-ATPases.
Experimental Protocols for Assessing V-ATPase Inhibition
The following provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds like this compound against V-ATPase.
V-ATPase Activity Assay using Isolated Lysosomes
Objective: To measure the Concanamycin-sensitive ATP hydrolysis by V-ATPase in isolated lysosomal fractions.
Principle: This assay is an ATP/NADPH-coupled spectrophotometric assay. The hydrolysis of ATP by V-ATPase is coupled to the oxidation of NADPH by pyruvate (B1213749) kinase and lactic dehydrogenase. The rate of V-ATPase activity is determined by measuring the decrease in absorbance of NADPH at 340 nm. The specific V-ATPase activity is determined by comparing the rate of ATP hydrolysis in the presence and absence of a specific V-ATPase inhibitor like Concanamycin A or G.
Materials:
-
Isolated lysosomal fraction from target cells or tissue
-
Reaction Buffer: 25 mM triethanolamine (B1662121) (TEA), pH 7.4, 2 mM ATP, 100 µg/ml BSA, 3 mM phosphoenolpyruvate, 20 U/ml pyruvate kinase/lactic dehydrogenase, 0.2-0.4 mg/ml NADPH, 2 mM dithiothreitol (B142953) (DTT), 2 mM Ouabain (to inhibit Na+, K+-ATPase), 5 mM Sodium Azide (to inhibit mitochondrial ATPase)
-
This compound (or other test inhibitor) stock solution in DMSO
-
260 mM Mg-Acetate solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining all components of the reaction buffer.
-
In a microcentrifuge tube, incubate 20-50 µg of lysosomal protein with the reaction buffer in the presence or absence of the test inhibitor (e.g., 1 µM Concanamycin A as a positive control, and varying concentrations of this compound) for 30 minutes at 37°C. A vehicle control (DMSO) should also be included.
-
Transfer 285 µl of each sample to a 96-well plate.
-
Record the baseline absorbance at 340 nm for 3-5 minutes.
-
Initiate the reaction by adding 15 µl of 260 mM Mg-Acetate to each well.
-
Immediately begin recording the decrease in NADPH absorbance at 340 nm for 15 minutes.
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute).
-
The Concanamycin-sensitive ATPase activity is calculated by subtracting the rate of ATP hydrolysis in the presence of a saturating concentration of Concanamycin from the rate in its absence. This value is then normalized to the amount of lysosomal protein used.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and its downstream cellular effects.
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Downstream cellular effects of this compound-mediated V-ATPase inhibition.
Conclusion
The hemiketal ring of this compound is a crucial structural component for its potent inhibitory activity against V-ATPases. While the integrity of this ring is vital, the specific intramolecular hydrogen bonding it facilitates may be amenable to modification without complete loss of function. This insight provides a valuable foundation for the rational design of novel Concanamycin analogues with potentially improved therapeutic indices. The profound and diverse cellular consequences of V-ATPase inhibition by this compound highlight its continued importance as a research tool and a promising scaffold for the development of new therapeutics targeting a range of diseases, from cancer to viral infections. Further detailed structure-activity relationship studies on this compound and its derivatives will be instrumental in unlocking the full therapeutic potential of this remarkable class of natural products.
References
- 1. Vacuolar-type H(+)-ATPase inhibitory activity of synthetic analogues of the concanamycins: is the hydrogen bond network involving the lactone carbonyl, the hemiacetal hydroxy group, and the C-19 hydroxy group essential for the biological activity of the concanamycins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.cn [glpbio.cn]
- 3. rndsystems.com [rndsystems.com]
The Concanamycin Family: A Technical Guide to their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Concanamycin family, a group of macrolide antibiotics produced by Streptomyces species, has garnered significant attention in the scientific community for its potent and specific biological activities.[1] Primarily known as highly selective inhibitors of vacuolar-type H+-ATPase (V-ATPase), these compounds have become invaluable tools for dissecting a multitude of cellular processes.[2][3] This technical guide provides an in-depth review of the biological functions of the Concanamycin family, with a focus on their mechanism of action, impact on key signaling pathways, and their applications in research and potential therapeutic development.
Core Biological Function: V-ATPase Inhibition
The principal mechanism of action for the Concanamycin family is the potent and specific inhibition of V-ATPase.[2][3] This multi-subunit proton pump is responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus, as well as the extracellular microenvironment in certain cell types.[4]
Concanamycins, particularly Concanamycin A (CMA), bind with high affinity to the c-subunit of the V0 domain of the V-ATPase.[5] This interaction blocks the proton translocation activity of the enzyme, leading to a disruption of the proton gradients across cellular membranes.[3]
Quantitative Analysis of V-ATPase Inhibition
The inhibitory potency of the Concanamycin family against V-ATPase is a key parameter in their biological activity. While comprehensive comparative data for the entire family is limited, the available information highlights their nanomolar efficacy.
| Compound | Target | IC50 Value | Organism/Cell Line | Reference(s) |
| Concanamycin A | V-ATPase | ~10 nM | Manduca sexta | [2][5] |
| Concanamycin A | V-ATPase | 9.2 nM | Yeast | |
| Concanamycin B | Cholesteryl-ester synthesis | 14 nM | Macrophage J774 | |
| Concanamycin F (analogue) | V-ATPase | Active | Not specified | [6] |
Note: The IC50 value for Concanamycin B reflects its effect on a downstream cellular process influenced by lysosomal acidification, rather than direct V-ATPase inhibition. Further research is required to establish a complete comparative profile of V-ATPase inhibition across all members of the Concanamycin family.
Key Cellular Processes Modulated by Concanamycins
The inhibition of V-ATPase by the Concanamycin family has profound consequences on a variety of essential cellular functions.
Disruption of Endosomal and Lysosomal Acidification
By neutralizing the acidic environment of endosomes and lysosomes, Concanamycins interfere with processes that are pH-dependent. This includes the enzymatic degradation of macromolecules by lysosomal hydrolases and the dissociation of ligand-receptor complexes within endosomes.[4] This disruption of endo-lysosomal trafficking can impact nutrient sensing and cellular homeostasis.
Modulation of Autophagy
Autophagy is a cellular degradation and recycling process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. Concanamycins, by inhibiting lysosomal acidification, block the final step of autophagy, leading to an accumulation of autophagosomes.[7] This property makes them valuable tools for studying autophagic flux.
Induction of Apoptosis
In various cancer cell lines, treatment with Concanamycin A has been shown to induce apoptosis, or programmed cell death.[3] The underlying mechanisms are multifaceted and can involve the disruption of cellular pH homeostasis, induction of endoplasmic reticulum stress, and interference with survival signaling pathways.
Signaling Pathways Affected by Concanamycins
The biological effects of the Concanamycin family are mediated through their impact on critical signaling pathways.
V-ATPase Inhibition and Downstream Consequences
The primary event of V-ATPase inhibition triggers a cascade of downstream effects. The disruption of proton gradients directly impacts the function of organelles reliant on acidic environments.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.cn [glpbio.cn]
- 3. apexbt.com [apexbt.com]
- 4. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vacuolar-type H(+)-ATPase inhibitory activity of synthetic analogues of the concanamycins: is the hydrogen bond network involving the lactone carbonyl, the hemiacetal hydroxy group, and the C-19 hydroxy group essential for the biological activity of the concanamycins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Using Concanamycin G to Study Lysosomal Acidification In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Concanamycin (B1236758) G, a member of the plecomacrolide antibiotic family, is a powerful tool for studying lysosomal function and acidification. It is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic environment within lysosomes and other organelles.[1][2] The acidic lumen of the lysosome, typically at a pH of 4.5-5.0, is crucial for the activity of numerous hydrolytic enzymes involved in cellular degradation and recycling pathways.[3] Dysregulation of lysosomal acidification has been implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer.[3]
Mechanism of Action:
Concanamycins exert their inhibitory effect by binding to the V0 subunit of the V-ATPase complex, thereby blocking proton translocation across the lysosomal membrane.[4][5] This disruption of the proton gradient leads to a rapid increase in the luminal pH of lysosomes, effectively inhibiting the activity of pH-dependent acid hydrolases. This specific mode of action makes Concanamycin G an invaluable reagent for investigating the physiological roles of V-ATPase and the consequences of impaired lysosomal acidification in various cellular processes. While much of the literature focuses on the well-characterized Concanamycin A, the shared 18-membered lactone ring structure, crucial for its inhibitory activity, suggests a similar mechanism and potency for this compound.[2]
Applications in Research and Drug Development:
-
Studying Lysosomal Physiology: this compound can be used to elucidate the role of lysosomal acidification in processes such as autophagy, endocytosis, and nutrient sensing.
-
Disease Modeling: Researchers can utilize this compound to mimic the lysosomal dysfunction observed in certain diseases, providing a cellular model for screening potential therapeutic compounds.
-
Drug Discovery: By understanding how compounds affect lysosomal pH, researchers can identify potential off-target effects or develop drugs that specifically target lysosomal function. For instance, alkalinization of lysosomes can impact the efficacy of certain cancer therapies.
Quantitative Data Summary
While specific quantitative data for this compound is limited in readily available literature, the closely related and extensively studied Concanamycin A provides a strong reference for its potency.
| Compound | Target | IC50 | Optimal In Vitro Concentration |
| Concanamycin A | Vacuolar-type H+-ATPase (V-ATPase) | ~10 nM | 10 - 100 nM |
Note: The IC50 value is for Concanamycin A, which is structurally and functionally very similar to this compound. Optimal concentrations for specific cell types and experimental conditions should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Lysosomal Acidification Assay using LysoSensor™ Yellow/Blue DND-160 and a Fluorescence Plate Reader
This protocol provides a method for quantifying changes in lysosomal pH in cultured cells treated with this compound using the ratiometric fluorescent probe LysoSensor™ Yellow/Blue DND-160. This dye exhibits a pH-dependent fluorescence emission, shifting from blue in neutral environments to yellow in acidic environments.[6][7]
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock solution in DMSO)[8]
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with dual emission capabilities
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected effective range (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO) and an untreated control.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment time (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
LysoSensor™ Staining: Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 2-5 µM in complete cell culture medium.[8]
-
Remove the compound-containing medium and add the LysoSensor™ working solution to each well.
-
Incubate the plate for 5-10 minutes at 37°C in a 5% CO2 incubator, protected from light.[9]
-
Fluorescence Measurement:
-
Data Analysis:
-
For each well, calculate the ratio of the yellow fluorescence intensity to the blue fluorescence intensity (Yellow/Blue ratio).
-
Normalize the ratios to the vehicle control.
-
Plot the normalized ratios against the log of the this compound concentration to determine the dose-response curve and calculate the EC50 value.
-
Protocol 2: Visualization of Lysosomal pH Changes using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of lysosomal pH changes in response to this compound treatment using fluorescence microscopy.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock solution in DMSO)
-
Fluorescence microscope with appropriate filter sets for blue and yellow fluorescence
Procedure:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or coverslips to ~70% confluency. Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 1-4 hours.
-
LysoSensor™ Staining:
-
Cell Imaging:
-
Wash the cells twice with warm PBS.
-
Add fresh, warm PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Acquire images using filter sets for both blue (e.g., DAPI filter set) and yellow (e.g., FITC/GFP filter set) fluorescence.
-
-
Image Analysis:
-
Observe the changes in the fluorescence emission of the lysosomes. In control cells, lysosomes should exhibit bright yellow fluorescence. In this compound-treated cells, a shift towards blue fluorescence indicates an increase in lysosomal pH.
-
For semi-quantitative analysis, image analysis software can be used to measure the intensity of the yellow and blue fluorescence within individual lysosomes and calculate the ratio.
-
Visualizations
Caption: Mechanism of this compound Inhibition of Lysosomal Acidification.
Caption: Experimental Workflow for Lysosomal Acidification Assay.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. glpbio.cn [glpbio.cn]
- 5. researchgate.net [researchgate.net]
- 6. LysoSensor™ Yellow/Blue DND-160 - Special Packaging - FAQs [thermofisher.com]
- 7. Invitrogen™ LysoSensor™ Yellow/Blue DND-160 - Special Packaging | Fisher Scientific [fishersci.ca]
- 8. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 11. researchgate.net [researchgate.net]
Experimental Protocol for Concanamycin G Treatment in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) G, a member of the concanamycin family of macrolide antibiotics, is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, Concanamycin G disrupts pH homeostasis within these organelles, leading to a cascade of cellular effects, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy. These properties make this compound a valuable tool for studying various cellular processes and a potential candidate for therapeutic development, particularly in oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, aimed at researchers and professionals in drug development.
Mechanism of Action
This compound exerts its biological effects primarily through the specific inhibition of V-ATPase. This inhibition disrupts the proton gradient across the membranes of acidic organelles, leading to their alkalinization. The consequences of this disruption are multifaceted and include:
-
Inhibition of Autophagy: The fusion of autophagosomes with lysosomes and the subsequent degradation of cargo are pH-dependent processes. By raising the lysosomal pH, this compound can block the final stages of autophagy.
-
Induction of Apoptosis: Disruption of lysosomal pH can lead to the release of lysosomal proteases, such as cathepsins, into the cytosol, triggering the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: V-ATPase activity has been linked to cell cycle progression, and its inhibition can lead to arrest at various checkpoints.
-
Modulation of Signaling Pathways: V-ATPase function is interconnected with key signaling pathways, including the mTORC1 and HIF-1α pathways. Inhibition of V-ATPase can therefore have widespread effects on cellular signaling.
Data Presentation
Table 1: IC50 Values of Concanamycin A in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Concanamycin A (a closely related and often interchangeably used compound with this compound) in different cancer cell lines. These values can serve as a starting point for determining the optimal concentration of this compound in your specific cell line of interest.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| Yeast V-type H+-ATPase | - | - | 9.2 | |
| F-type H+-ATPase | - | - | >20000 | |
| P-type H+-ATPase | - | - | >20000 | |
| Porcine P-type Na+,K+-ATPase | - | - | >20000 |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. It is crucial to determine the IC50 for your specific experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the appropriate solvent. This compound is typically soluble in DMSO.
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the this compound powder in DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Acquire data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Mandatory Visualization
Signaling Pathway of this compound Action
Application of Concanamycin G in Autophagy Flux Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Measuring autophagic flux is crucial for understanding the true level of autophagic activity, as an accumulation of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation pathway.
Concanamycin G, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), is an invaluable tool for studying autophagic flux. By inhibiting the V-ATPase, this compound prevents the acidification of lysosomes, which in turn blocks the fusion of autophagosomes with lysosomes and inhibits the activity of lysosomal hydrolases.[1] This leads to an accumulation of autophagosomes, which can be quantified to provide a measure of the rate of autophagosome formation, a key parameter of autophagic flux.
These application notes provide detailed protocols for utilizing this compound in autophagy flux assays, focusing on two primary methods: Western blot analysis of LC3-II accumulation and fluorescence microscopy of LC3 puncta.
Mechanism of Action of this compound in Autophagy Flux Assays
This compound targets the V-ATPase proton pump on the lysosomal membrane. Inhibition of this pump leads to an increase in the lysosomal pH, disrupting the acidic environment necessary for the function of degradative enzymes. This disruption has two major consequences for the autophagy pathway:
-
Inhibition of Autophagosome-Lysosome Fusion: The fusion of autophagosomes with lysosomes is a pH-sensitive process. By neutralizing the lysosomal pH, this compound effectively blocks this fusion step.
-
Inhibition of Lysosomal Degradation: The acidic environment is essential for the activity of lysosomal proteases that degrade the contents of the autolysosome. Inhibition of V-ATPase activity leads to the inactivation of these enzymes.
The net result is the accumulation of autophagosomes within the cell. The amount of accumulated autophagosomes in the presence of this compound is proportional to the rate of their formation, thus providing a quantitative measure of autophagic flux.
Data Presentation
The following tables summarize quantitative data from representative autophagy flux experiments using V-ATPase inhibitors like this compound. These values can serve as a reference for expected outcomes.
Table 1: Quantification of LC3-II Accumulation by Western Blot
| Cell Line | Treatment | Concentration | Duration | Fold Increase in LC3-II/Actin Ratio (vs. Control) | Reference |
| HeLa | Bafilomycin A1 | 10 nM | 24 h | Maximal LC3-II accumulation (EC50: 5.6 nM) | [2] |
| HeLa | Rapamycin + Bafilomycin A1 | 12.5 µM + 2.5 nM | 24 h | > 2-fold (compared to Bafilomycin A1 alone) | [2] |
| A549 | aGQDs | 100-200 µg/mL | - | 1.7 to 3.1-fold increase in LC3-II/LC3-I ratio | [3] |
| Mouse Skeletal Muscle | Colchicine | 0.4 mg/kg/day | 2 days | > 2-fold increase in LC3-II levels | [4] |
Table 2: Quantification of LC3 Puncta by Fluorescence Microscopy
| Cell Line | Treatment | Concentration | Duration | Observation | Reference |
| HoS-EGFP-LC3 | Amino Acid Starvation | - | 4 h | Significant increase in EGFP-LC3 positive puncta | [5] |
| HoS-EGFP-LC3 | Chloroquine | - | 4 h | Significant increase in EGFP-LC3 positive puncta | [5] |
| Wild-type MEFs | Rapamycin | 10 nM | 5 h | Increased number of autophagic cells with high Bright Detail Intensity (BDI) values for LC3 puncta | [6] |
| A2780DualER | Cisplatin-Paclitaxel + U0126 | - | 24 h | 5-fold reduction in LC3+/LAMP1+ puncta | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II Accumulation
This protocol details the measurement of autophagic flux by quantifying the accumulation of the lipidated form of LC3 (LC3-II) in the presence of this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels (12-15% acrylamide (B121943) recommended for good separation of LC3-I and LC3-II)
-
PVDF membrane (0.22 µm pore size)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with your experimental compound (inducer or inhibitor of autophagy) for the desired time. Include a vehicle-treated control group.
-
For the last 2-4 hours of the experimental treatment, add this compound to a final concentration of 10-100 nM to a subset of the wells for each condition. This will block the degradation of LC3-II. Include a control group treated with this compound alone.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with 1X Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification and Sample Preparation:
-
If using RIPA buffer, centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on a high-percentage SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 - 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH) using image analysis software.
-
Calculate the ratio of LC3-II to the loading control for each sample.
-
Autophagic flux is determined by the difference in the LC3-II levels between samples treated with and without this compound. An increase in this difference upon treatment with an experimental compound indicates an induction of autophagy.
-
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing a fluorescently tagged LC3 protein.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or mCherry-GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound (stock solution in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (if staining endogenous LC3)
-
Fluorescently labeled secondary antibody (if staining endogenous LC3)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells expressing fluorescently tagged LC3 on glass-bottom dishes or coverslips.
-
Treat cells with your experimental compound as described in Protocol 1.
-
In the final 2-4 hours of treatment, add this compound (10-100 nM) to the appropriate wells.
-
-
Cell Fixation and Staining (for endogenous LC3):
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium containing DAPI.
-
Acquire images using a fluorescence or confocal microscope. Capture images from multiple random fields for each condition.
-
-
Image Analysis:
-
Quantify the number of fluorescent LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).
-
An increase in the number of LC3 puncta in the presence of this compound compared to its absence is indicative of autophagic flux.
-
Mandatory Visualizations
Caption: Signaling pathway of autophagy and the point of inhibition by this compound.
Caption: Experimental workflow for an autophagy flux assay using this compound.
Caption: Role of p62/SQSTM1 in selective autophagy and its blockage by this compound.
References
- 1. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular imaging of the kinetics of hyperactivated ERK1/2-mediated autophagy during acquirement of chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Concanamycin as a Tool to Investigate Endosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endosomal trafficking is a fundamental cellular process responsible for the transport, sorting, and degradation of extracellular and intracellular molecules. This intricate network relies on the precise regulation of pH within various organelles, primarily controlled by the Vacuolar-type H+-ATPase (V-ATPase). Concanamycins are a class of macrolide antibiotics that are highly specific and potent inhibitors of V-ATPase.[1][2][3] This document focuses on Concanamycin (B1236758) A, the most extensively studied member of this family, as the literature predominantly refers to this variant for trafficking studies; "Concanamycin G" is likely a typographical error. By inhibiting the V-ATPase proton pump, Concanamycin A prevents the acidification of endosomes, lysosomes, and other vesicular compartments, making it an invaluable tool for dissecting the roles of pH in endosomal trafficking, autophagy, and related cellular pathways.[4][5][6]
Mechanism of Action
Concanamycin A exerts its inhibitory effect by binding directly to the proteolipid subunit c of the V₀ transmembrane domain of the V-ATPase.[3][7] This binding action blocks the rotation of the proton pump, thereby preventing the translocation of protons (H+) from the cytosol into the lumen of the organelle.[4] The resulting failure to establish or maintain a low luminal pH disrupts a multitude of pH-dependent processes, including enzyme activation, receptor-ligand dissociation, and vesicle maturation and fusion.[3][5]
Caption: Mechanism of V-ATPase inhibition by Concanamycin.
Applications in Research
Concanamycin A is a versatile tool for studying several key cellular pathways:
-
Investigating Endosomal and Lysosomal Acidification: The most direct application is to block the acidification of endosomes and lysosomes. This allows researchers to study the consequences of elevated luminal pH on processes like the degradation of internalized cargo and the recycling of receptors.[8]
-
Measuring Autophagic Flux: Autophagy is a dynamic process where cellular components are degraded via lysosomes. Concanamycin A blocks the final degradation step by preventing the fusion of autophagosomes with lysosomes and/or inhibiting the activity of lysosomal hydrolases.[7] This leads to an accumulation of the protein LC3-II, which can be quantified to measure the rate of autophagosome formation (autophagic flux).[6][9]
-
Probing Receptor-Mediated Endocytosis: Many receptor-ligand complexes dissociate in the acidic environment of the early endosome, allowing the receptor to be recycled back to the cell surface.[3][5] Treatment with Concanamycin A can trap receptors within the endosomal system, leading to a reduction in their surface expression.[8]
Quantitative Data Summary
The effective concentration of Concanamycin can vary by cell type and experimental conditions. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Cell Type / System | Reference |
| V-ATPase Inhibition | |||
| IC₅₀ | ~10 nM | Manduca sexta V-ATPase | [7] |
| IC₅₀ | 0.002 µmol/mg | N. crassa V-ATPase | [10] |
| Functional Assays | |||
| Endosome Acidification | 4 nM | Macrophage J774 | [8] |
| Cholesteryl-Ester Synth. | 14 nM (IC₅₀) | Macrophage J774 | [8] |
| LDL Degradation | ~80% inhib. @ 25 nM | Macrophage J774 | [8] |
| Cell-Surface Receptors | ~50% reduc. @ 25 nM | Macrophage J774 | [8] |
| Cell Line | Treatment Time | Concentration | Effect | Reference |
| HMEC-1 | 24 h | 1, 3, 10 nM | No significant increase in cell death | [11] |
| 48 h | 3, 10 nM | Increased cell death (nuclear frag.) | [11] | |
| 48 h | 1, 3, 10 nM | G₂/M cell cycle arrest | [11] |
Experimental Protocols & Workflows
General Experimental Workflow
Caption: General workflow for experiments using Concanamycin.
Protocol 1: Lysosomal Acidification Assay using LysoTracker
This protocol measures the acidification of lysosomes. LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments. Inhibition by Concanamycin prevents this accumulation, resulting in a reduced fluorescent signal.
Materials:
-
Cells of interest plated on coverslips or in a multi-well plate
-
Complete cell culture medium
-
LysoTracker Red DND-99 (e.g., Invitrogen #L-7528)
-
Concanamycin A
-
DMSO (vehicle control)
-
Hoechst 33342 for nuclear staining
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Concanamycin A (e.g., 50-100 nM) or an equivalent volume of DMSO for the desired time (e.g., 1-2 hours) at 37°C.
-
LysoTracker Staining: Prepare a working solution of LysoTracker Red in pre-warmed complete medium at a final concentration of 50-75 nM.[12]
-
Remove the treatment medium from the cells and add the LysoTracker working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[12]
-
Nuclear Staining (Optional): During the final 10 minutes of incubation, add Hoechst 33342 to a final concentration of 1 µg/mL.[13]
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove unbound dye.[12][13]
-
Imaging/Measurement: Add fresh PBS or phenol-red-free medium to the cells. Immediately image using a fluorescence microscope. Alternatively, for quantitative analysis in a plate format, measure the fluorescence intensity using a plate reader (Excitation ~577 nm, Emission ~590 nm).[12]
Protocol 2: Autophagic Flux Assay by LC3 Western Blot
This protocol measures autophagic flux by comparing the levels of LC3-II (the lipidated, autophagosome-associated form of LC3) in the presence and absence of Concanamycin A.
Materials:
-
Cells of interest cultured in multi-well plates
-
Complete cell culture medium and starvation medium (e.g., EBSS)
-
Concanamycin A (e.g., 100-125 nM)[14]
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 12-15%), buffers, and Western blot apparatus
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Experimental Setup: Plate cells to reach 70-80% confluency. Set up four experimental conditions:
-
Untreated (basal autophagy)
-
Stimulus-treated (e.g., starvation)
-
Untreated + Concanamycin A
-
Stimulus-treated + Concanamycin A
-
-
Treatment: Induce autophagy if desired (e.g., by replacing media with starvation buffer). For the final 2-4 hours of the experiment, add Concanamycin A (or vehicle) to the appropriate wells.[9][14]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer, scrape, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. It is crucial to use a gel percentage that can resolve the LC3-I (~16 kDa) and LC3-II (~14 kDa) bands.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary anti-LC3 antibody overnight at 4°C.[14]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect with ECL substrate and image the blot.
-
Probe for a loading control (e.g., actin).
-
-
Analysis: Quantify the band intensity for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without Concanamycin A. An increase in this difference indicates an increase in flux.[6]
Protocol 3: Receptor-Mediated Endocytosis via Transferrin Uptake Assay
This protocol assesses clathrin-mediated endocytosis by tracking the uptake of fluorescently labeled transferrin (Tf), which binds to the transferrin receptor. Concanamycin A will disrupt the recycling of the receptor, potentially altering the accumulation of transferrin inside the cell.
Materials:
-
Cells of interest plated on coverslips
-
Serum-free medium (SFM)
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 647, 10 µg/mL)[1][2]
-
Concanamycin A
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium
Procedure:
-
Pre-treatment (Optional): Treat cells with Concanamycin A (e.g., 100 nM) or vehicle in complete medium for 1-2 hours prior to the assay.
-
Starvation: Wash cells with pre-warmed SFM and incubate in SFM for 30-60 minutes at 37°C to remove any bound transferrin from the culture medium.[1][15]
-
Transferrin Pulse: Add pre-warmed SFM containing labeled transferrin (10-25 µg/mL) and continue the Concanamycin/vehicle treatment.[1][4]
-
Incubate at 37°C for a defined period (e.g., 1-15 minutes) to allow uptake.[1][15] A 0-minute time point on ice can serve as a surface-binding control.
-
Stop Uptake & Fix: Quickly wash the cells with ice-cold PBS to stop endocytosis.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[1][4]
-
Wash: Wash the cells three times with PBS.
-
Mount and Image: Mount the coverslips onto slides using an appropriate mounting medium.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software like ImageJ. Compare the signal between control and Concanamycin-treated cells.
Key Pathway Visualizations
Caption: Concanamycin disrupts the pH gradient along the endo-lysosomal pathway.
Caption: Concanamycin blocks the degradation step of autophagy, causing autolysosome accumulation.
Reagent Preparation and Storage
-
Concanamycin A Powder: Store lyophilized powder at -20°C, desiccated. The chemical is stable for at least 24 months in this form.[16]
-
Stock Solution: Prepare a stock solution in DMSO. For example, to make a 20 µM stock, reconstitute 20 µg of powder in 1.15 mL of DMSO.[16] A higher concentration stock (e.g., 10 mM) can also be prepared.
-
Storage of Stock Solution: Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store at -20°C for up to one month to prevent loss of potency.[10][16] Solutions in DMSO are reported to be stable for at least one year at -20°C.[10]
References
- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 2. protocols.io [protocols.io]
- 3. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 14. proteolysis.jp [proteolysis.jp]
- 15. flowcytometry-embl.de [flowcytometry-embl.de]
- 16. Concanamycin A | Cell Signaling Technology [cellsignal.com]
Using Concanamycin A to Inhibit Golgi Apparatus Function: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing Concanamycin (B1236758) A to inhibit the function of the Golgi apparatus. Concanamycin A, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), offers a powerful tool for investigating Golgi-dependent processes such as protein trafficking, glycosylation, and secretion. These protocols are designed to guide researchers in the effective application of Concanamycin A and the subsequent analysis of its effects on Golgi structure and function.
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its proper function is crucial for a multitude of cellular processes, and its disruption is implicated in various diseases. Concanamycin A is a macrolide antibiotic that has been identified as a highly specific inhibitor of V-type H+-ATPases.[1][2] These proton pumps are essential for maintaining the acidic lumen of various organelles, including the Golgi apparatus. By inhibiting V-ATPase, Concanamycin A disrupts the pH gradient of the Golgi, leading to a cascade of functional impairments. This makes it an invaluable tool for studying the roles of the Golgi in cellular physiology and pathology. While the user requested information on "Concanamycin G," the vast body of scientific literature refers to "Concanamycin A" for this application.
Mechanism of Action
Concanamycin A exerts its inhibitory effect by specifically binding to the V-ATPase proton pump located in the membranes of various organelles.[1] In the context of the Golgi apparatus, this inhibition leads to an increase in the luminal pH, disrupting the acidic environment necessary for the proper functioning of resident enzymes, such as glycosyltransferases. This disruption of the proton gradient results in observable morphological and functional changes, including the swelling and fragmentation of the Golgi cisternae and the impairment of protein transport and modification.[3]
References
Determining the Effective Concentration of Concanamycin for V-ATPase Inhibition: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) A is a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments and the extracellular environment in some cell types.[1][2][3] Its high specificity and nanomolar efficacy make it an invaluable tool for studying the physiological roles of V-ATPase and for investigating its potential as a therapeutic target in diseases such as cancer and osteoporosis.[4][5] This document provides detailed application notes and protocols for determining the effective concentration of Concanamycin A for V-ATPase inhibition.
Note on Concanamycin G: Initial searches for "this compound" did not yield specific information regarding its use as a V-ATPase inhibitor. The scientific literature extensively documents the activity of Concanamycin A. It is presumed that "this compound" may be a less common variant or a typographical error. Therefore, this document focuses on Concanamycin A, the well-characterized and widely used V-ATPase inhibitor from the Concanamycin family.
Mechanism of Action
Concanamycin A exerts its inhibitory effect by binding to the c subunit of the V₀ membrane-embedded domain of the V-ATPase.[6][7] This binding event blocks the proton translocation channel, thereby inhibiting the pump's activity. The inhibition of V-ATPase leads to a disruption of the proton gradient across various cellular membranes, affecting processes such as endosomal and lysosomal acidification, protein trafficking, and autophagy.[2][4]
Data Presentation: Effective Concentrations of Concanamycin A
The effective concentration of Concanamycin A for V-ATPase inhibition can vary depending on the experimental system, including the cell type and the specific assay being performed. Below is a summary of reported effective concentrations.
| Parameter | Concentration | Organism/System | Notes | Reference(s) |
| IC₅₀ | ~10 nM | Manduca sexta (tobacco hornworm) midgut V-ATPase | Purified enzyme | [6][7] |
| IC₅₀ | 9.2 nM | Yeast V-type H+-ATPase | Highly selective over other ATPases | [8][9] |
| Effective Concentration | Nanomolar range | Various mammalian cell lines | Inhibition of V-ATPase activity in cellular assays | [2][4] |
| Effective Concentration | 1 - 10 nM | Human oral squamous cell carcinoma cell lines | Induction of apoptosis | [1] |
| Effective Concentration | 20 nM | Colorectal cancer cell lines (HCT-116, DLD-1, Colo206F), HeLa cells | Attenuation of TRAIL-induced apoptosis | [4] |
| Effective Concentration | Nanomolar concentrations | Prostate cancer cell lines (LNCaP and C4-2B) | Reduction of in vitro invasion by 80% | [4] |
| Effective Concentration | 100 nM | CD8+ cytotoxic T lymphocytes (CTLs) | Induction of rapid cell death | [10] |
| Effective Concentration | 1 µM | Yeast (Saccharomyces cerevisiae) | Acute inhibition of V-ATPase activity for pH homeostasis studies | [9] |
Mandatory Visualizations
Signaling Pathway of V-ATPase Inhibition by Concanamycin A
Caption: V-ATPase inhibition by Concanamycin A.
Experimental Workflow for Determining Effective Concentration
References
- 1. glpbio.cn [glpbio.cn]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. apexbt.com [apexbt.com]
- 5. Organization of the biosynthetic gene cluster for the macrolide concanamycin A in Streptomyces neyagawaensis ATCC 27449 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 9. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
* Concanamycin G in cell-based assays for studying pH homeostasis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) G, a member of the plecomacrolide family of antibiotics, is a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-driven proton pumps crucial for the acidification of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. By disrupting this essential proton gradient, Concanamycin G serves as an invaluable tool for investigating the intricate mechanisms of cellular pH homeostasis and its impact on a wide array of cellular processes. These processes include autophagy, endocytosis, protein trafficking, and signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in cell-based assays to study pH homeostasis, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, which forms the transmembrane proton pore. This binding event allosterically inhibits the rotation of the central stalk of the enzyme, thereby halting the translocation of protons across the membrane. The resulting increase in intra-organellar pH disrupts the function of pH-sensitive enzymes and processes within these compartments.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound and the closely related Concanamycin A in various cell-based assays.
| Parameter | Cell Line | Value | Reference |
| IC50 for V-ATPase Inhibition | Yeast | 9.2 nM | [1] |
| IC50 for V-ATPase Inhibition | Manduca sexta midgut | ~10 nM | [2] |
| Effective Concentration for Lysosomal pH Neutralization | PC12 cells | Nanomolar range | [3] |
| Concentration for Apoptosis Induction | Oral squamous cell carcinoma (OSCC) cell lines | Low-nanomolar range | [4] |
| Concentration for Inhibition of Proliferation (24h) | HMEC-1 | 1, 3, 10 nM (no significant apoptosis) | [5] |
| Concentration for G2/M cell cycle arrest (48h) | HMEC-1 | 3, 10 nM | [5] |
Table 1: Inhibitory Concentrations of Concanamycins
| Cell Line | Treatment | Parameter Measured | Observed Effect | Reference |
| MCF7 | 2 nM Concanamycin A (3h) | Lipid species alteration | Altered levels of 44 lipid species | [6] |
| PC12 cells | Nanomolar Concanamycin A | Lysosomal pH | Reversal of lysosomal acidification | [3] |
| MEFs and PC12 cells | Concanamycin A | Lysosomal acidification | Inhibition of V-ATPase-dependent acidification | [7] |
| Fibroblasts | Bafilomycin A1 (1h) | LysoTracker Red fluorescence | ~50% reduction | [8] |
Table 2: Cellular Effects of Concanamycin Treatment
Experimental Protocols
Protocol 1: Measurement of Cytosolic pH using SNARF-1
This protocol describes the measurement of intracellular pH (pHi) using the ratiometric fluorescent dye carboxy-seminaphthorhodafluor-1 (SNARF-1).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
SNARF-1 AM ester (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Nigericin (B1684572) (for calibration)
-
High K+ calibration buffers (pH range 6.5-8.0)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a working solution of 5-10 µM SNARF-1 AM in serum-free medium.
-
Wash cells once with PBS.
-
Incubate cells with the SNARF-1 AM working solution for 30-60 minutes at 37°C.
-
Wash cells twice with PBS to remove excess dye.
-
Incubate cells in complete medium for at least 30 minutes to allow for de-esterification of the dye.
-
-
This compound Treatment:
-
Replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 1-2 hours).
-
-
Fluorescence Measurement:
-
Calibration:
-
At the end of the experiment, incubate the cells in high K+ calibration buffers of known pH containing 10 µM nigericin.[9]
-
Measure the fluorescence ratio at each pH to generate a standard curve.
-
Use the standard curve to convert the experimental fluorescence ratios to cytosolic pH values.
-
Protocol 2: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol outlines the procedure for measuring the pH of acidic organelles like lysosomes using the ratiometric dye LysoSensor™ Yellow/Blue DND-160.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
LysoSensor™ Yellow/Blue DND-160 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Calibration buffers (pH range 4.0-6.0)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Dye Loading:
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound or vehicle control in complete medium for the specified duration.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope.
-
The dye exhibits a pH-dependent shift in its fluorescence emission, from blue in acidic environments to yellow in more neutral environments.
-
Acquire images using two different emission filters (e.g., ~450 nm for blue and ~530 nm for yellow) with excitation around 360-400 nm.[12]
-
-
Calibration:
-
To generate a standard curve, treat cells with calibration buffers of known pH in the presence of ionophores like nigericin and monensin (B1676710) to equilibrate the lysosomal and extracellular pH.
-
Calculate the ratio of yellow to blue fluorescence intensity for each calibration point.
-
Plot the ratio against the pH to create a calibration curve, which can then be used to determine the lysosomal pH in experimental samples.
-
Protocol 3: Quantification of Autophagy Flux using Tandem Fluorescent-Tagged LC3 (tf-LC3)
This protocol allows for the monitoring of autophagy flux by distinguishing between autophagosomes and autolysosomes.
Materials:
-
Cells stably or transiently expressing a tandem fluorescent LC3 construct (e.g., mRFP-GFP-LC3 or mCherry-GFP-LC3).[13][14]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture cells expressing the tf-LC3 construct. For transient expression, transfect cells with the corresponding plasmid 24-48 hours before the experiment.
-
-
Treatment:
-
Treat cells with this compound at a concentration known to block lysosomal degradation (e.g., 10-100 nM) for a specified time (e.g., 2-4 hours). Include a vehicle-treated control group.
-
-
Fluorescence Microscopy:
-
Fix the cells or perform live-cell imaging.
-
Acquire images in both the green (GFP) and red (mRFP/mCherry) channels.
-
-
Image Analysis:
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP/mCherry).
-
Autolysosomes will appear as red-only puncta, as the GFP signal is quenched in the acidic environment of the lysosome.[14]
-
In this compound-treated cells, the block in autophagosome-lysosome fusion and/or degradation will lead to an accumulation of yellow puncta (autophagosomes) compared to the control.
-
Quantify the number and/or intensity of yellow and red puncta per cell to assess the autophagic flux. An increase in the ratio of yellow to red puncta indicates an inhibition of flux.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of pH homeostasis using this compound.
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Experimental workflow for measuring intracellular pH.
Caption: Autophagy flux analysis using tf-LC3.
References
- 1. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lysosomotrope GPN mobilises Ca2+ from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Concanamycin G in Studying the Effects of Beta-Amyloid Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin G, a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), serves as a critical tool in neuroscience research, particularly in the study of Alzheimer's disease pathogenesis. V-ATPases are essential for the acidification of intracellular organelles, including lysosomes and endosomes. The accumulation of beta-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease, and the autophagy-lysosomal pathway is a primary mechanism for their clearance. By inhibiting V-ATPase, this compound disrupts lysosomal acidification, thereby impairing the degradation of cellular waste, including Aβ aggregates. This allows researchers to investigate the intricate relationship between lysosomal dysfunction, autophagy impairment, and Aβ-mediated cytotoxicity. These application notes provide detailed protocols for utilizing this compound to study its effects on Aβ-induced cellular stress and to elucidate the underlying signaling pathways.
Mechanism of Action
This compound binds to the V0 subunit of the V-ATPase complex, inhibiting the translocation of protons into the lumen of lysosomes and other organelles.[1][2] This leads to an increase in the intra-organellar pH, which in turn inhibits the activity of pH-dependent hydrolytic enzymes essential for the degradation of macromolecules. In the context of beta-amyloid, this inhibition of lysosomal function leads to the accumulation of autophagosomes and undigested Aβ, providing a model to study the consequences of impaired clearance mechanisms in neurodegenerative diseases.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies using V-ATPase inhibitors, such as this compound and the functionally similar Bafilomycin A1, to investigate their effects on beta-amyloid peptides.
Table 1: Effects of V-ATPase Inhibitors on Beta-Amyloid Levels and Cytotoxicity
| Cell Line | V-ATPase Inhibitor & Concentration | Incubation Time | Key Findings | Reference |
| PC12-APP | Bafilomycin A1 (50 nmol/L) | 48 hours | Increased intracellular accumulation of APP and Aβ1-42. | [3] |
| Primary Hippocampal Neurons | Bafilomycin A1 (100 nM) | 6 hours | Significantly increased Aβ1-42 levels, indicating clearance through autophagy. | [4] |
| Rat Cerebellar Granule Cells | Aβ1-42 oligomers (1 µM) | Not Applicable | Induced approximately 60% reduction in neuronal viability. | [5] |
| SH-SY5Y | Aβ1-42 oligomers (10 µM) | 72-96 hours | Resulted in a 50% reduction in cell viability. | [6] |
Table 2: Effects of V-ATPase Inhibitors on Autophagy and Lysosomal pH
| Cell Line | V-ATPase Inhibitor & Concentration | Incubation Time | Key Findings | Reference |
| PC12-APP | Bafilomycin A1 (50 nmol/L) | 48 hours | Increased the LC3-II/LC3-I ratio and GFP-labeled LC3 puncta; inhibited the decrease in lysosomal pH. | [3] |
| HeLa | Bafilomycin A1 (100 nM) | 18 hours | Blocked the fusion of autophagosomes and lysosomes. | [7] |
| PC12-LC3-GFP | Bafilomycin A1 | Not Specified | Increased accumulation of autophagosomes. | [3] |
Experimental Protocols
Protocol 1: Assessment of Beta-Amyloid Induced Cytotoxicity and the Protective Effect of this compound
This protocol utilizes the MTT assay to measure cell viability in the presence of beta-amyloid peptides and to assess the potential protective effects of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Beta-amyloid (1-42) oligomers
-
This compound (or Bafilomycin A1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Preparation of Aβ Oligomers: Prepare Aβ1-42 oligomers according to established protocols. A common method involves dissolving the peptide in HFIP, evaporating the solvent, and then resuspending in DMSO followed by dilution in cell culture medium and incubation to allow for oligomerization.[6]
-
Treatment:
-
MTT Assay:
-
After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Lysosomal Acidification using LysoTracker Staining
This protocol uses LysoTracker, a fluorescent dye that accumulates in acidic organelles, to assess the effect of this compound on lysosomal pH.
Materials:
-
Neuronal cells cultured on glass coverslips or in imaging-compatible plates
-
Beta-amyloid (1-42) peptides
-
This compound
-
LysoTracker Red DND-99
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells on a suitable imaging substrate. Treat the cells with Aβ1-42 and/or this compound (e.g., 50 nM for 48 hours) as described in Protocol 1.[3]
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker Red in pre-warmed live-cell imaging medium (typically 50-75 nM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Replace the staining solution with fresh pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Red fluorescence.
-
-
Analysis: Quantify the fluorescence intensity of LysoTracker-positive puncta per cell. A decrease in fluorescence intensity in this compound-treated cells indicates an increase in lysosomal pH (impaired acidification).
Protocol 3: Assessment of Autophagic Flux using LC3 Turnover
This protocol measures the accumulation of LC3-II, a marker for autophagosomes, to assess the impact of this compound on the autophagy pathway in the presence of beta-amyloid.
Materials:
-
Neuronal cells
-
Beta-amyloid (1-42) peptides
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat neuronal cells with Aβ1-42 and/or this compound (e.g., 50 nM for 48 hours).[3] A key control is to treat cells with this compound alone to block the final step of autophagy, leading to the maximum accumulation of LC3-II.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes, which, in the presence of this compound, signifies a blockage of autophagic flux.[3]
Visualizations
Caption: Signaling pathway of Aβ processing and the effect of this compound.
Caption: Experimental workflow for studying Aβ and this compound effects.
References
- 1. Role of Intracellular Amyloid β as Pathway Modulator, Biomarker, and Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new method to measure autophagy flux in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydropachymic acid decreases bafilomycin A1 induced β-Amyloid accumulation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tau deletion impairs intracellular β-amyloid-42 clearance and leads to more extracellular plaque deposition in gene transfer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-dependent neurotoxicity of β-amyloid oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Concanamycin G in Plant Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin (B1236758) G, a member of the plecomacrolide family of antibiotics, is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are essential proton pumps responsible for the acidification of various endomembrane compartments in plant cells, including the central vacuole, trans-Golgi network (TGN), and endosomes.[1][2][3] By disrupting the proton gradient across these membranes, Concanamycin G serves as an invaluable pharmacological tool for elucidating a range of fundamental cellular processes. These application notes provide detailed protocols and summarize key data for the use of this compound in studying endocytosis, secretory trafficking, and autophagy in plant cells.
Mechanism of Action
This compound specifically targets the V-ATPase, a multi-subunit enzyme complex.[3][4] The inhibition of this proton pump leads to an increase in the luminal pH of organelles such as the vacuole and TGN.[5][6][7] This disruption of the acidic environment has profound consequences for various cellular functions that are dependent on pH, including enzyme activation, receptor-ligand dissociation, and vesicle trafficking.[1]
Key Applications in Plant Cell Biology
Investigation of Endocytic and Secretory Trafficking
This compound is instrumental in dissecting the intricate pathways of endocytosis and secretion. Its application has provided significant insights into the role of the TGN as a central sorting hub where these two pathways converge.[1] Inhibition of V-ATPase by this compound blocks the transport of molecules from early endosomes to the vacuole.[1]
Experimental Observations:
-
Accumulation of Endocytic Tracers: Treatment with this compound causes the accumulation of the endocytic tracer FM4-64 in the TGN, preventing its transport to the tonoplast (the vacuolar membrane).[1]
-
Inhibition of Protein Trafficking: The trafficking of newly synthesized plasma membrane proteins is also inhibited, leading to their accumulation.[1]
-
Golgi Apparatus Morphology: Prolonged exposure to this compound can lead to the swelling and vacuolation of the Golgi apparatus, highlighting the importance of V-ATPase activity in maintaining Golgi structure and function.[6][8]
Monitoring Autophagy Flux
Autophagy is a catabolic process involving the degradation of cellular components within the vacuole. This compound is a widely used tool to study autophagy by blocking the final step of the process – the degradation of autophagic bodies.[5][9]
Experimental Observations:
-
Accumulation of Autophagic Bodies: By neutralizing the acidic environment of the vacuole, this compound inhibits the activity of vacuolar hydrolases.[5] This prevents the breakdown of autophagic bodies delivered to the vacuole, leading to their accumulation, which can be visualized and quantified.[9][10][11]
-
Studying Oxidative Stress: this compound has been used to demonstrate that under oxidative stress, oxidized proteins are transported to the vacuole for degradation via autophagy.[12]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound in plant cell biology research.
| Parameter | Value | Plant System/Assay | Reference |
| V-ATPase Inhibition (IC₅₀) | ~10 nM | In vitro V-ATPase activity assay | [13] |
| Effective Concentration for Vacuolar Alkalization | 100 nM - 1 µM | Tobacco BY-2 cells | [7] |
| Time for Vacuolar Alkalization | > 12 hours | 100 nM Concanamycin A in Tobacco BY-2 cells | [7] |
| Time for Vacuolar Alkalization | < 3 hours | 1 µM Concanamycin A in Tobacco BY-2 cells | [7] |
| Concentration for Autophagy Inhibition | 0.1 µM - 1 µM | Arabidopsis thaliana roots, Chlamydomonas cells | [11][14] |
| Concentration for Endocytic Trafficking Inhibition | Not specified | Arabidopsis thaliana root cells | [1] |
Experimental Protocols
Protocol 1: Inhibition of Endocytic Trafficking in Arabidopsis thaliana Roots
Objective: To visualize the effect of this compound on the endocytic pathway using the fluorescent dye FM4-64.
Materials:
-
5-7 day old Arabidopsis thaliana seedlings
-
Liquid 1/2 MS medium
-
This compound stock solution (1 mM in DMSO)
-
FM4-64 stock solution (4 mM in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Prepare a working solution of 1 µM this compound in liquid 1/2 MS medium. As a control, prepare a mock solution with the same concentration of DMSO.
-
Pre-treat the seedlings by incubating them in the this compound working solution or the mock solution for 1-2 hours.
-
Add FM4-64 to the medium to a final concentration of 2-5 µM.
-
Incubate the seedlings for the desired time points (e.g., 10 min, 30 min, 1 hour, 2 hours) to follow the uptake of the dye.
-
Mount the seedlings in the corresponding treatment solution on a microscope slide.
-
Observe the root tips, specifically the elongation zone, using a confocal microscope. In control cells, FM4-64 will progressively label the plasma membrane, endosomes, and finally the tonoplast. In this compound-treated cells, FM4-64 will accumulate in punctate structures corresponding to the TGN and will not reach the tonoplast.[1]
Protocol 2: Analysis of Autophagy Flux in Arabidopsis thaliana using a GFP-ATG8 Marker
Objective: To monitor the flux of autophagy by observing the accumulation of autophagic bodies in the vacuole.
Materials:
-
Arabidopsis thaliana seedlings stably expressing a GFP-ATG8 fusion protein.
-
Liquid 1/2 MS medium (can be nutrient-rich or starvation medium to induce autophagy).
-
This compound stock solution (1 mM in DMSO).
-
Confocal laser scanning microscope or differential interference contrast (DIC) microscope.
Procedure:
-
Prepare a working solution of 1 µM this compound in the desired liquid medium. Prepare a mock control with DMSO.
-
Incubate the GFP-ATG8 expressing seedlings in the this compound or mock solution for 8-16 hours.[11]
-
Mount the seedlings on a microscope slide.
-
Observe the root epidermal cells. In the mock-treated seedlings, GFP-ATG8 fluorescence will be diffuse in the cytoplasm with a few puncta. In the this compound-treated seedlings, numerous GFP-labeled autophagic bodies will accumulate within the central vacuole.[15] These can also be observed as spherical bodies using DIC microscopy.[11]
Visualizations
References
- 1. Vacuolar H+-ATPase Activity Is Required for Endocytic and Secretory Trafficking in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of Oxidized Proteins by Autophagy during Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
* Solubility and stability of Concanamycin G in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Concanamycin G in DMSO. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is readily soluble in DMSO at various concentrations.[1][2]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to reconstitute the lyophilized powder of this compound in high-purity DMSO.[3] For example, to create a 20 µM stock solution, you can reconstitute 20 µg of the powder in 1.15 mL of DMSO.[3] It is advisable to vortex the solution and use sonication to ensure it is fully dissolved.[4]
Q3: What is the solubility of this compound in DMSO?
A3: this compound is soluble in DMSO at concentrations of 50 mg/mL.[3]
Q4: How should I store the solid form of this compound?
A4: The solid, lyophilized form of this compound should be stored at -20°C and desiccated. Under these conditions, it is stable for up to 24 months.[3]
Q5: How should I store this compound stock solutions in DMSO?
A5: Stock solutions of this compound in DMSO should be stored at -20°C. For optimal potency, it is recommended to use the solution within one month.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data regarding the solubility and stability of this compound.
| Parameter | Value | Notes |
| Solubility in DMSO | 50 mg/mL[3] | Sonication is recommended to aid dissolution.[4] |
| Stock Solution Storage | -20°C[3] | Use within one month to maintain potency.[3] |
| Solid Form Storage | -20°C, desiccated[3] | Stable for up to 24 months.[3] |
| Freeze-Thaw Cycles | Avoid multiple cycles[3] | Aliquot stock solutions into smaller volumes.[3] |
Common Problems and Solutions
Q1: My this compound solution appears to have precipitated after thawing. What should I do?
A1: If you observe precipitation, warm the vial to 37°C for 10 minutes and vortex or sonicate the solution for a few minutes.[4] This should help redissolve the compound. To prevent this issue in the future, ensure you are not exceeding the solubility limit and consider preparing more dilute stock solutions if necessary.
Q2: I am not observing the expected biological effect of this compound in my experiment. What could be the cause?
A2: A lack of biological activity could be due to several factors:
-
Degradation of the compound: Ensure that the stock solution has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles.[3] If the stock is older than one month, its potency may be reduced.[3] Consider preparing a fresh stock solution.
-
Incorrect concentration: Double-check your calculations for the final working concentration. The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Cell-specific sensitivity: Different cell lines may exhibit varying sensitivity to this compound. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results can often be traced back to variations in experimental procedures. To improve reproducibility:
-
Standardize stock solution preparation: Always use the same procedure for preparing your this compound stock solution, including the source and purity of the DMSO.
-
Aliquot and store properly: Prepare single-use aliquots of your stock solution to avoid variability introduced by repeated freeze-thaw cycles.[3]
-
Control for DMSO concentration: Ensure that the final concentration of DMSO in your experimental and control wells is identical, as DMSO can have effects on cells at higher concentrations.
-
Consistent incubation times: Use precise and consistent incubation times for all experiments, as the effects of this compound can be time-dependent.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder, Molecular Weight: 866.09 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to prepare a solution from 1 mg of this compound, add 115.5 µL of DMSO.
-
Vortex the vial for 1-2 minutes to dissolve the powder.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes for single use.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assay using this compound
Materials:
-
Cells of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Phosphate-buffered saline (PBS)
-
DMSO (for vehicle control)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Analyze the data by normalizing the results to the vehicle-treated control cells to determine the effect of this compound on cell viability.
Visual Guides
The following diagrams illustrate key workflows and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for a cell viability assay with this compound.
References
* Optimizing Concanamycin G concentration to avoid off-target effects.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Concanamycin A, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Concanamycin A?
A1: Concanamycin A is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] It binds directly to the V(o) subunit c of the V-ATPase complex, which is responsible for proton translocation across membranes.[1][2] This inhibition blocks the acidification of intracellular compartments such as lysosomes and endosomes, disrupting processes like intracellular trafficking, protein degradation, and autophagy.[1]
Q2: What is the recommended concentration range for inhibiting V-ATPase activity with minimal cytotoxicity?
A2: For specific V-ATPase inhibition with minimal off-target effects, it is recommended to use Concanamycin A in the low nanomolar range (1-10 nM). The IC50 for V-ATPase inhibition is approximately 10 nM.[1] Significant cytotoxicity is generally observed at higher concentrations and with longer incubation times. For example, in some cell lines, cell death increases at concentrations above 3 nM after 48 hours of treatment.[3]
Q3: What are the known off-target effects of Concanamycin A?
A3: While highly specific for V-ATPase, high concentrations or prolonged exposure to Concanamycin A can lead to off-target effects. These are often linked to cellular stress resulting from the sustained disruption of pH homeostasis. Observed off-target effects include cytotoxicity, apoptosis, and potential modulation of signaling pathways that are indirectly regulated by V-ATPase activity, such as mTOR, Wnt, and Notch signaling.[4]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at the intended effective concentration.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Concentration too high for the specific cell line or incubation time. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Reduce the incubation time. | Identify a concentration that effectively inhibits V-ATPase with minimal impact on cell viability. |
| Off-target effects leading to apoptosis. | 1. Confirm apoptosis using assays like Annexin V staining or caspase activity assays. 2. Lower the Concanamycin A concentration and/or shorten the exposure time. | Distinguish between on-target V-ATPase inhibition and off-target induction of apoptosis, allowing for experimental optimization. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). 2. Include a vehicle-only control in your experiments. | Rule out the contribution of the solvent to the observed cytotoxicity. |
Issue 2: Inconsistent or unexpected results in downstream signaling pathway analysis.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Indirect effects of V-ATPase inhibition on signaling pathways. | 1. Be aware that V-ATPase inhibition can affect pathways like mTOR, Wnt, and Notch. 2. Validate your findings using other V-ATPase inhibitors or genetic knockdown of V-ATPase subunits. | Confirm that the observed signaling changes are a consequence of V-ATPase inhibition rather than a direct, off-target effect of Concanamycin A. |
| Concanamycin A concentration is in a range that causes off-target signaling effects. | 1. Lower the Concanamycin A concentration to the minimal effective dose for V-ATPase inhibition. 2. Compare results with another V-ATPase inhibitor that has a different chemical structure. | Minimize confounding variables from potential off-target signaling modulation. |
Quantitative Data Summary
Table 1: Inhibitory and Cytotoxic Concentrations of Concanamycin A
| Parameter | Concentration | Cell Line / System | Reference |
| IC50 for V-ATPase Inhibition | ~10 nM | Purified V-ATPase | [1] |
| Effective Concentration for Apoptosis Induction | >3 nM (48h) | HMEC-1 | [3] |
| Effective Concentration for Cell Death Induction | 100 nM (20h) | CD8+ cytotoxic T lymphocytes | [5] |
| Effective Concentration for Reducing In Vitro Invasion | Nanomolar concentrations | LNCaP and C4-2B | [1] |
Experimental Protocols
Protocol 1: Assessment of On-Target V-ATPase Inhibition using LysoSensor™ Yellow/Blue DND-160
Objective: To measure the change in lysosomal pH as an indicator of V-ATPase inhibition.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate or on coverslips and culture overnight.
-
Concanamycin A Treatment: Treat cells with a range of Concanamycin A concentrations (e.g., 1 nM to 100 nM) for the desired duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
LysoSensor™ Staining:
-
Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.
-
Remove the treatment medium and incubate the cells with the LysoSensor™ working solution for 5-10 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells with fresh, pre-warmed medium.
-
Immediately image the cells using a fluorescence microscope equipped with filters for both blue (emission ~450 nm) and yellow (emission ~520 nm) fluorescence.
-
Quantify the fluorescence intensity of both channels. An increase in the ratio of yellow to blue fluorescence indicates an increase in lysosomal pH, confirming V-ATPase inhibition.
-
Protocol 2: Assessment of Off-Target Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of Concanamycin A.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Concanamycin A (e.g., 1 nM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
On-target effect of Concanamycin A on V-ATPase.
Workflow for optimizing Concanamycin A concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
* Potential cytotoxicity of Concanamycin G at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Concanamycin (B1236758) G, particularly concerning its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Concanamycin G?
This compound is a member of the concanamycin family of macrolide antibiotics. Its primary mechanism of action is the specific and potent inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting this pump, this compound disrupts intracellular pH homeostasis.[3]
Q2: How does inhibition of V-ATPase by this compound lead to cytotoxicity?
The inhibition of V-ATPase by this compound disrupts several crucial cellular processes, which can culminate in cytotoxicity:
-
Induction of Apoptosis: Disruption of lysosomal and Golgi pH can trigger the intrinsic pathway of apoptosis. This is often characterized by DNA fragmentation and nuclear condensation.[4][5][6] Concanamycin A has been shown to increase the Bax/Bcl-2 ratio, suggesting the involvement of the Bcl-2 family of proteins in initiating apoptosis.[7]
-
Inhibition of Autophagy: Autophagy is a cellular recycling process that requires the fusion of autophagosomes with lysosomes. By neutralizing the acidic environment of lysosomes, this compound blocks the degradation of autophagic cargo, leading to an accumulation of autophagosomes and inhibition of the autophagic flux.[3][8]
-
Cell Cycle Arrest: Treatment with concanamycins can lead to cell cycle arrest, particularly at the G2/M phase, which contributes to its anti-proliferative effects.[9] This effect is often observed after longer incubation periods (e.g., 48 hours).[9]
Q3: Is the cytotoxicity of this compound concentration and time-dependent?
Yes, the cytotoxic effects of this compound are both concentration- and time-dependent. Studies with the closely related Concanamycin A have shown that significant increases in cell death are observed at concentrations above 3 nM after 48 hours of treatment, whereas no significant cell death was noted after 24 hours at similar concentrations.[9] The IC50 value for V-ATPase inhibition is approximately 10 nM.[10]
Q4: What are the typical concentrations of this compound used to induce cytotoxicity in vitro?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Based on studies with Concanamycin A, concentrations in the low nanomolar range (1-100 nM) are often used. For cytotoxicity studies, concentrations ranging from 3 nM to 50 nM have been shown to be effective in inducing apoptosis and inhibiting proliferation over 48 hours.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO, ethanol (B145695), methanol (B129727), chloroform, and other organic solvents.[5] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to prepare fresh solutions in ethanol or methanol before use. DMSO stock solutions are generally stable for at least a year when stored at -20°C.[5]
Quantitative Data on Concanamycin Cytotoxicity
The cytotoxic effects of concanamycins are highly dependent on the cell line, concentration, and incubation time. Below is a summary of reported cytotoxic effects of Concanamycin A, a close analog of this compound.
| Cell Line/System | Concentration | Incubation Time | Observed Effect |
| HMEC-1 | > 3 nM | 48 hours | Increased nuclear fragmentation (cell death)[9] |
| HMEC-1 | Not specified | 48 hours | G2/M phase cell cycle arrest[9] |
| Activated CD8+ CTL | Not specified | Not specified | Preferential decrease in cell viability[4] |
| Rat Liver Lysosomes | IC50 = 0.061 nM | Not applicable | Inhibition of acidification |
| N. crassa V-ATPase | IC50 = 0.002 x 10-3 µmol/mg | Not applicable | Inhibition of ATPase activity[5] |
| Various Cell Lines | IC50 ≈ 10 nM | Not applicable | V-ATPase Inhibition[10] |
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and perform a cell count to ensure accuracy.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Troubleshooting Step: Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent system (ensure solvent controls are included).
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause: Short incubation time.
-
Troubleshooting Step: The cytotoxic effects of this compound can be delayed.[9] Extend the incubation period to 48 or 72 hours.
-
-
Possible Cause: Cell line resistance.
-
Troubleshooting Step: Some cell lines may be inherently resistant to V-ATPase inhibitors. This can be due to overexpression of drug efflux pumps or altered expression of apoptosis-related proteins like Bcl-2.[7] Consider using a different cell line or a combination therapy approach.
-
-
Possible Cause: Inactive compound.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution. If possible, test the activity of the compound in a well-characterized sensitive cell line.
-
Issue 3: Cell viability appears to be greater than 100% of the control.
-
Possible Cause: Interference of the compound with the assay reagents.
-
Troubleshooting Step: Run a cell-free control by adding this compound to the culture medium and the assay reagent (e.g., MTT) to check for any direct chemical reaction that might lead to a false positive signal.
-
-
Possible Cause: Stimulation of cell proliferation at low concentrations.
-
Troubleshooting Step: This is a known phenomenon for some compounds (hormesis). Ensure your dose-response curve covers a wide range of concentrations to capture the full dose-response profile.
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 2: Detection of Apoptosis using Annexin V-FITC/PI Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. rsc.org [rsc.org]
- 2. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
* Troubleshooting Concanamycin G instability in aqueous solutions.
Welcome to the technical support center for Concanamycin. This guide provides troubleshooting advice and frequently asked questions regarding the stability of Concanamycin in aqueous solutions. As "Concanamycin G" is not a standard nomenclature, this guide pertains to Concanamycin A, a widely used V-ATPase inhibitor. It is presumed that inquiries regarding "this compound" are referring to Concanamycin A.
Frequently Asked Questions (FAQs)
Q1: My Concanamycin A solution seems to have lost its activity. What could be the cause?
A1: Loss of Concanamycin A activity is a common issue and is primarily due to its instability in solution.[1] Several factors can contribute to this, including the age of the solution, storage conditions, pH of the aqueous medium, and exposure to light and elevated temperatures. It is highly recommended to use freshly prepared solutions for each experiment or, if using a stock solution, to ensure it has been stored correctly and is within its recommended shelf life.
Q2: How should I prepare and store Concanamycin A stock solutions?
A2: For optimal stability, Concanamycin A should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[2][3][4] DMSO is generally preferred for long-term storage. Once dissolved, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.[2][5][6]
Q3: What is the recommended storage duration for Concanamycin A solutions?
A3: Lyophilized Concanamycin A powder is stable for up to 3 years when stored at -20°C.[2][5] However, once in solution, its stability decreases significantly. DMSO stock solutions are generally considered stable for up to one month when stored at -20°C[6] and for up to one year at -80°C.[2] It is crucial to always prepare fresh working solutions from the stock solution immediately before use.
Q4: What is the stability of Concanamycin A in aqueous solutions like cell culture media?
A4: Concanamycin A is unstable in aqueous solutions. The primary degradation pathway for macrolide antibiotics like Concanamycin A in aqueous environments is hydrolysis of the macrolactone ring.[7][8] This process is accelerated by non-neutral pH and elevated temperatures. Therefore, when preparing working solutions in aqueous media, it is critical to use them immediately after preparation.
Q5: How do pH, temperature, and light affect the stability of Concanamycin A?
A5:
-
pH: Macrolide antibiotics are generally most stable at a neutral pH. Hydrolysis rates increase significantly at pH values below 5 and above 8.[7]
-
Temperature: Increased temperatures accelerate the rate of hydrolytic degradation.[7] For every 10°C increase, the rate of hydrolysis can increase by 1.5 to 2.9 times.[7] Therefore, it is essential to keep Concanamycin A solutions cool and avoid heat.
-
Light: Photodegradation can also contribute to the instability of some macrolide antibiotics.[9][10] To minimize this, it is best practice to protect Concanamycin A solutions from light by using amber vials or by wrapping containers in aluminum foil.
Data Presentation: Concanamycin A Stability and Storage
| Parameter | Recommendation | Rationale |
| Form | Lyophilized Powder | Highest stability in solid form. |
| Storage (Powder) | -20°C, desiccated | Stable for up to 3 years.[2][5] |
| Stock Solution Solvent | Anhydrous DMSO or Methanol | Good solubility and better stability than aqueous solutions.[2][4] |
| Storage (DMSO Stock) | -20°C for up to 1 month[6], -80°C for up to 1 year[2] | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Prepare fresh in aqueous buffer/media | Highly unstable in aqueous solutions.[1] |
| pH of Aqueous Medium | Neutral (pH 7) | Hydrolysis is accelerated at acidic and alkaline pH. |
| Temperature | Use on ice, store at ≤ 4°C for short periods | Degradation is temperature-dependent.[7] |
| Light Exposure | Minimize exposure to light | Protect from potential photodegradation. |
Experimental Protocols
Protocol 1: Preparation of Concanamycin A Stock Solution
Objective: To prepare a stable, concentrated stock solution of Concanamycin A for long-term storage.
Materials:
-
Concanamycin A (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized Concanamycin A to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of Concanamycin A powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate the solution to ensure complete dissolution. Warming the tube to 37°C for a short period can aid in solubilization.[11]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Basic Aqueous Stability Assessment of Concanamycin A
Objective: To determine the short-term stability of a Concanamycin A working solution in a specific aqueous buffer.
Materials:
-
Concanamycin A stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath
-
Calibrated micropipettes
-
HPLC vials
Procedure:
-
Prepare a fresh working solution of Concanamycin A in the aqueous buffer of interest at the desired final concentration.
-
Immediately take a time-zero (T=0) sample, dilute it if necessary with the mobile phase, and inject it into the HPLC system to determine the initial peak area of Concanamycin A.
-
Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C). Protect from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution.
-
Immediately dilute the aliquot with the mobile phase and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of Concanamycin A at each time point.
-
Calculate the percentage of Concanamycin A remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining Concanamycin A against time to visualize the degradation profile.
Mandatory Visualizations
Caption: Troubleshooting workflow for Concanamycin A instability issues.
Caption: Key factors contributing to the degradation of Concanamycin A.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elimination of macrolides in water bodies using photochemical oxidation [aimspress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. apexbt.com [apexbt.com]
* Determining the optimal treatment time for Concanamycin G in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Concanamycin (B1236758) G. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Concanamycin G?
This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[3][4][5][6] By inhibiting V-ATPase, this compound blocks the acidification of these organelles, which in turn disrupts various cellular processes including autophagy, endocytosis, and intracellular protein trafficking.[1][4][5][7]
Q2: How does this compound treatment affect autophagy?
This compound inhibits the final stages of autophagy.[1][7] Autophagy is a cellular process for degrading and recycling cellular components, which involves the fusion of autophagosomes with lysosomes to form autolysosomes. Lysosomal degradation is pH-dependent. By preventing lysosomal acidification, this compound blocks the degradation of autophagic cargo, leading to the accumulation of autophagosomes.[7][8]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound is cell-type dependent and can range from nanomolar to low micromolar concentrations. For V-ATPase inhibition, concentrations in the low nanomolar range (e.g., 1-10 nM) are often sufficient.[2][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long should I treat my cells with this compound?
The optimal treatment time for this compound depends on the biological question being investigated.
-
Short-term treatment (1-6 hours): To study the early effects of V-ATPase inhibition on processes like endosomal trafficking or to measure changes in lysosomal pH.[9]
-
Intermediate-term treatment (12-24 hours): To observe effects on autophagy, such as the accumulation of autophagosomes.[9]
-
Long-term treatment (24-48 hours or longer): To induce apoptosis or measure effects on cell proliferation and cytotoxicity.[3][9]
It is highly recommended to perform a time-course experiment to determine the ideal duration for your specific experimental goals.
Troubleshooting Guides
Problem: I am not observing the expected inhibition of autophagy.
-
Verify Drug Concentration: Ensure that the concentration of this compound is appropriate for your cell line. Perform a dose-response curve to identify the optimal inhibitory concentration.
-
Check Treatment Duration: Autophagosome accumulation may require a specific treatment window. Try a time-course experiment (e.g., 6, 12, 24 hours) to capture the peak effect.
-
Confirm V-ATPase Inhibition: Use a lysosomotropic dye (e.g., LysoTracker) to confirm that this compound is effectively neutralizing the lysosomal pH in your cells.
-
Control for Cell Health: High concentrations or prolonged treatment with this compound can lead to cytotoxicity, which may interfere with the autophagic process. Assess cell viability using methods like MTT or Trypan Blue exclusion.
Problem: My cells are dying unexpectedly after this compound treatment.
-
Reduce Concentration: this compound can induce apoptosis at higher concentrations and longer incubation times.[3][9] Lower the concentration to a range that inhibits V-ATPase without causing widespread cell death.
-
Shorten Treatment Time: If long-term experiments are necessary, consider a shorter treatment window or intermittent dosing to minimize cytotoxicity.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed cell death is due to apoptosis. This can help in interpreting your results.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[1][3] Further dilute the stock solution in cell culture medium to create a series of desired concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours), based on your experimental goals.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or CCK-8 assay.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Time-Course Analysis of Autophagy Inhibition
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Treat the cells with the predetermined optimal concentration of this compound.
-
Time Points: At various time points (e.g., 2, 4, 8, 12, 24 hours), harvest the cells.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for autophagy markers like LC3-II and p62. An accumulation of LC3-II and p62 over time indicates autophagy inhibition.
-
Fluorescence Microscopy: Alternatively, use cells expressing fluorescently tagged LC3 (e.g., GFP-LC3). At each time point, fix the cells and visualize the formation of GFP-LC3 puncta, which represent autophagosomes.
Data Presentation
Table 1: Example Dose-Response Data for this compound in HCT-116 Cells after 48h Treatment
| This compound (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 3 | 80 |
| 10 | 55 |
| 30 | 25 |
| 100 | 10 |
Table 2: Example Time-Course of LC3-II Accumulation in Response to 10 nM this compound
| Treatment Time (hours) | Relative LC3-II/Actin Ratio |
| 0 | 1.0 |
| 6 | 2.5 |
| 12 | 4.8 |
| 24 | 3.5 |
Visualizations
Caption: Inhibition of V-ATPase by this compound and its downstream effects.
Caption: this compound blocks the final degradation step in autophagy.
Caption: A logical workflow for optimizing this compound treatment conditions.
References
- 1. astorscientific.us [astorscientific.us]
- 2. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 4. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Solubility Challenges with Concanamycin G for In Vivo Research
For researchers, scientists, and drug development professionals utilizing Concanamycin G, its limited aqueous solubility presents a significant hurdle for successful in vivo studies. This technical support center provides practical guidance through troubleshooting guides and frequently asked questions (FAQs) to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous vehicle for in vivo administration. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature as a macrolide antibiotic. A step-wise approach using organic solvents and/or co-solvents is necessary. Start by preparing a concentrated stock solution in an appropriate organic solvent, which can then be diluted into the final formulation.
Q2: Which organic solvent should I use to prepare a stock solution of this compound?
A2: Based on data from its close structural analog, Concanamycin A, Dimethyl Sulfoxide (DMSO) is an effective solvent.[1][2][3] For Concanamycin A, a solubility of up to 50 mg/mL in DMSO has been reported.[2] Methanol is another option, with a reported solubility of 8 mg/mL for Concanamycin A.[1] Always use anhydrous, high-purity solvents to prevent precipitation.
Q3: Can I administer a DMSO stock solution of this compound directly to animals?
A3: It is strongly advised against direct administration of a high-concentration DMSO stock solution. High concentrations of DMSO can be toxic to animals. The recommended approach is to use a co-solvent system where the final concentration of DMSO is minimized, typically below 10%.
Q4: What is a suitable co-solvent formulation for in vivo delivery of this compound?
Q5: My this compound precipitates out of the final formulation after adding the aqueous component. How can I troubleshoot this?
A5: Precipitation upon addition of an aqueous phase is a common issue. Here are several troubleshooting steps:
-
Order of Addition: Ensure the correct order of solvent addition. Typically, the drug stock (in DMSO) is first mixed with the co-solvent (e.g., PEG300), followed by the surfactant (e.g., Tween 80), and finally, the aqueous component is added slowly while vortexing.
-
Component Ratios: The ratio of the organic solvents to the aqueous phase may need optimization. You might need to increase the proportion of the co-solvent (PEG300) or surfactant (Tween 80).
-
Sonication: Gentle warming and sonication can help in redissolving small amounts of precipitate and achieving a homogenous solution.[1]
-
pH Adjustment: Although less common for this class of compounds, adjusting the pH of the final aqueous solution might improve the solubility of some molecules.
Troubleshooting Guide
Problem 1: Difficulty in preparing a stable stock solution.
-
Possible Cause: Impurities in the solvent or the compound.
-
Solution: Use high-purity, anhydrous solvents. Ensure the this compound is of high quality.
Problem 2: The final formulation is cloudy or shows precipitation.
-
Possible Cause: The concentration of this compound is too high for the chosen vehicle composition.
-
Solution: Try reducing the final concentration of this compound. Alternatively, adjust the vehicle composition by increasing the percentage of co-solvents and/or surfactants.
Problem 3: Observed toxicity or adverse events in animal models.
-
Possible Cause: Toxicity from the vehicle components (e.g., high DMSO concentration) or the compound itself. An in vivo study with Concanamycin A at a dose of 15 mg/kg via intravenous injection in mice resulted in liver injury.[1][4]
-
Solution: Conduct a dose-response study to determine the maximum tolerated dose (MTD) of your this compound formulation. Always include a vehicle-only control group to assess the toxicity of the formulation components.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table summarizes the available data for its close analog, Concanamycin A, which can be used as a starting point for formulation development.
| Compound | Solvent | Solubility |
| Concanamycin A | DMSO | 50 mg/mL[2] |
| Concanamycin A | Methanol | 8 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 20-50 mg/mL, based on Concanamycin A data).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be applied if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO solutions of Concanamycin A are reported to be stable for at least one year at -20°C.[3]
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol provides a general guideline for preparing a formulation suitable for intravenous or intraperitoneal injection. The final concentrations of each component may require optimization for your specific experimental needs.
-
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Procedure (for 1 mL of final formulation): a. In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is homogenous. c. Add 50 µL of Tween 80. Vortex again to ensure complete mixing. d. Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. e. Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Visualizations
Signaling Pathway
Caption: V-ATPase inhibition by this compound disrupts organelle acidification.
Experimental Workflow
Caption: Workflow for preparing this compound for in vivo studies.
References
Technical Support Center: Concanamycin G and Golgi Apparatus Integrity
Welcome to the technical support center for researchers utilizing Concanamycin G. This resource provides troubleshooting guidance and frequently asked questions regarding the effects of this compound on Golgi apparatus morphology, with a specific focus on the reversibility of Golgi swelling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes Golgi swelling?
A1: this compound is a potent and specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPase is responsible for acidifying the lumen of various organelles, including the Golgi apparatus. By inhibiting the V-ATPase proton pump, this compound disrupts the normal pH gradient of the Golgi. This disruption of ion homeostasis is thought to lead to an influx of water and subsequent swelling, vacuolation, and fragmentation of the Golgi cisternae.[2]
Q2: Is the swelling of the Golgi apparatus induced by this compound reversible?
A2: Yes, the effects of this compound on Golgi morphology are reversible.[3] Upon removal of the inhibitor through a washout procedure, the Golgi apparatus can regain its compact, perinuclear structure. The recovery process involves the re-establishment of the proper pH gradient within the Golgi lumen, allowing for the resolution of the swelling and the reassembly of the Golgi ribbon.
Q3: How long does it take for the Golgi to swell after this compound treatment, and how long does it take to recover after washout?
Q4: What are some common problems encountered when assessing the reversibility of Golgi swelling?
A4: Common issues include incomplete washout of this compound, leading to persistent Golgi disruption. It is also possible that prolonged exposure to high concentrations of the inhibitor may induce cytotoxicity or secondary effects that hinder recovery. Additionally, subjective assessment of Golgi morphology can lead to inconsistent results. Therefore, it is crucial to use quantitative image analysis methods to objectively measure changes in Golgi structure.
Q5: Are there alternative or complementary methods to assess the functional recovery of the Golgi after this compound washout?
A5: Beyond observing morphological recovery, assessing the functional restoration of the Golgi is recommended. This can be achieved by monitoring the re-acidification of the Golgi lumen using pH-sensitive fluorescent probes. Furthermore, analyzing the proper processing and trafficking of secretory proteins through the Golgi after washout can provide a functional readout of recovery.
Troubleshooting Guides
Problem 1: Incomplete or no reversal of Golgi swelling after this compound washout.
| Possible Cause | Troubleshooting Step |
| Inadequate Washout Procedure | Ensure a thorough washout by performing multiple washes with fresh, pre-warmed culture medium over an extended period. A typical washout protocol involves at least three successive washes with drug-free medium, followed by incubation in fresh medium for the desired recovery time. |
| High Concentration or Prolonged Treatment | Optimize the concentration of this compound and the duration of treatment. Perform a dose-response and time-course experiment to identify the lowest effective concentration and the shortest treatment time that induces Golgi swelling without causing significant cytotoxicity. |
| Cell Health and Viability | Assess cell viability using methods such as Trypan Blue exclusion or an MTT assay after treatment and washout. If cell viability is low, reduce the concentration of this compound or the treatment duration. |
| Secondary Cellular Stress | Prolonged V-ATPase inhibition can lead to broader cellular stress. Consider analyzing markers of apoptosis or autophagy to ensure the observed effects are specific to Golgi morphology changes and not a result of general cellular decline. |
Problem 2: High variability in Golgi morphology assessment between experiments.
| Possible Cause | Troubleshooting Step |
| Subjective Morphological Analysis | Implement quantitative image analysis to objectively measure Golgi morphology. Utilize software such as ImageJ or CellProfiler to measure parameters like Golgi volume, surface area, and degree of fragmentation.[3][6][7] |
| Inconsistent Imaging Parameters | Standardize all imaging parameters, including laser power, exposure time, and magnification, across all samples and experiments. Use a consistent Golgi marker, such as GM130 or Giantin, for immunofluorescence. |
| Cell-to-Cell Heterogeneity | Analyze a large number of cells per condition to account for natural biological variability. Define clear criteria for classifying Golgi morphology (e.g., compact, fragmented, swollen) and apply them consistently. |
Quantitative Data Summary
The following table summarizes expected qualitative and quantifiable changes in Golgi morphology upon this compound treatment and subsequent washout. Researchers should generate specific quantitative data for their experimental system.
| Condition | Expected Golgi Morphology | Quantitative Parameters to Measure | Expected Change |
| Control (Untreated) | Compact, perinuclear ribbon-like structure | Golgi Volume, Golgi Surface Area, Fragmentation Index | Baseline |
| This compound Treatment | Swollen, vacuolated, and/or fragmented cisternae dispersed throughout the cytoplasm | Increased Golgi Volume, Increased Fragmentation Index | Significant increase from baseline |
| This compound Washout & Recovery | Return to a compact, perinuclear ribbon-like structure | Decreased Golgi Volume, Decreased Fragmentation Index | Return to near-baseline levels |
Experimental Protocols
Key Experiment: Assessing the Reversibility of this compound-Induced Golgi Swelling
Objective: To determine if the Golgi swelling induced by this compound is reversible upon its removal.
Methodology:
-
Cell Culture and Treatment:
-
Plate mammalian cells (e.g., HeLa, COS-7, or a cell line relevant to your research) on glass coverslips at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with an optimized concentration of this compound (e.g., 10-100 nM) for a predetermined duration (e.g., 2-24 hours) to induce Golgi swelling. Include a vehicle-treated control group (e.g., DMSO).
-
-
Washout Procedure:
-
To initiate the recovery phase, aspirate the medium containing this compound.
-
Wash the cells three times with a generous volume of fresh, pre-warmed, drug-free culture medium.
-
After the final wash, add fresh, pre-warmed culture medium and return the cells to the incubator.
-
Collect samples at various time points post-washout (e.g., 1, 2, 4, 8, 12, 24 hours) to assess the kinetics of Golgi recovery.
-
-
Immunofluorescence Staining:
-
At each time point (pre-treatment, post-treatment, and post-washout), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a Golgi marker (e.g., rabbit anti-GM130 or mouse anti-Giantin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Capture Z-stacks of the Golgi apparatus for 3D reconstruction and volume analysis.
-
Quantify Golgi morphology using image analysis software. Parameters to measure include:
-
Golgi Volume: Reconstruct the 3D volume of the Golgi from the Z-stacks.
-
Fragmentation Index: Measure the number of discrete Golgi objects per cell.
-
Dispersion: Measure the distance of Golgi fragments from the nucleus.
-
-
Visualizations
Caption: Mechanism of this compound-induced Golgi swelling.
Caption: Experimental workflow for assessing Golgi morphology reversibility.
References
- 1. invivogen.com [invivogen.com]
- 2. Retrograde Transport from the Pre-Golgi Intermediate Compartment and the Golgi Complex Is Affected by the Vacuolar H+-ATPase Inhibitor Bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased quantification of Golgi scattering and Golgi-centrosome association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bafilomycin A1 prevents maturation of autophagic vacuoles by inhibiting fusion between autophagosomes and lysosomes in rat hepatoma cell line, H-4-II-E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Golgi Apparatus Fragmentation Using Imaging Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Analysis of Golgi Structure by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
* Validation of V-ATPase inhibition using a Concanamycin G dose-response curve.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Concanamycin A with other vacuolar-type H+-ATPase (V-ATPase) inhibitors, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in designing and executing experiments to validate V-ATPase inhibition.
Understanding V-ATPase and its Inhibition
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and vacuoles.[1] This acidification is crucial for a multitude of cellular processes, such as protein degradation, receptor recycling, and neurotransmitter uptake. Consequently, V-ATPase has emerged as a significant target for drug discovery in various therapeutic areas, including cancer, osteoporosis, and viral infections.[1]
Concanamycin A, a macrolide antibiotic, is a highly potent and specific inhibitor of V-ATPase.[2] It exerts its inhibitory effect by binding to the Vₒ subunit of the V-ATPase complex, thereby blocking proton translocation.[2] This guide focuses on the use of Concanamycin A to validate V-ATPase inhibition through a dose-response curve and compares its efficacy with other known V-ATPase inhibitors.
Comparative Analysis of V-ATPase Inhibitors
The efficacy of V-ATPase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The following table summarizes the IC₅₀ values for Concanamycin A and other commonly used V-ATPase inhibitors.
| Inhibitor | Target V-ATPase Source | IC₅₀ (nM) | Reference |
| Concanamycin A | Yeast | 9.2 | |
| Manduca sexta (tobacco hornworm) | 10 | [2] | |
| Bafilomycin A1 | Yeast | Not Specified | |
| Bovine Chromaffin Granules | 0.6 - 1.5 | ||
| Salicylihalamide A | Not Specified | In the nanomolar range | [1] |
| Archazolid | Not Specified | In the low nanomolar range | [3] |
| Destruxin B | Yeast | 5,000 | [4] |
Note: IC₅₀ values can vary depending on the source of the V-ATPase and the specific assay conditions.
Concanamycin A Dose-Response Relationship
To validate the inhibitory effect of Concanamycin A, a dose-response curve is generated by measuring V-ATPase activity across a range of inhibitor concentrations. The following table provides representative data illustrating the concentration-dependent inhibition of V-ATPase by Concanamycin A.
| Concanamycin A Concentration (nM) | V-ATPase Activity (% of Control) |
| 0 | 100% |
| 0.1 | ~50%[5] |
| 1 | Significant Inhibition[6] |
| 3 | Increased Inhibition[6] |
| 10 | Near Complete Inhibition[6] |
Experimental Protocols
Accurate validation of V-ATPase inhibition relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly used V-ATPase activity assays.
Malachite Green ATPase Assay (Colorimetric)
This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by V-ATPase. The liberated Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[7][8][9]
Materials:
-
Purified V-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl)
-
ATP solution (e.g., 5 mM)
-
Concanamycin A stock solution (in DMSO)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a surfactant in acidic solution)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Concanamycin A in the assay buffer.
-
In a 96-well plate, add the purified V-ATPase to each well, except for the "no enzyme" control.
-
Add the different concentrations of Concanamycin A to the respective wells. Include a vehicle control (DMSO) without the inhibitor.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[7][8]
-
Create a phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the percentage of V-ATPase inhibition for each Concanamycin A concentration relative to the vehicle control.
Acridine (B1665455) Orange Fluorescence Quenching Assay (pH-based)
This assay measures the proton-pumping activity of V-ATPase by monitoring the change in fluorescence of a pH-sensitive dye, acridine orange (AO).[10][11][12] As V-ATPase pumps protons into vesicles (e.g., lysosomes or reconstituted proteoliposomes), the intravesicular pH decreases, causing AO to accumulate and its fluorescence to quench.
Materials:
-
Vesicles containing V-ATPase (e.g., isolated lysosomes or reconstituted proteoliposomes)
-
Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.2, 150 mM KCl, 1 mM DTT)
-
Acridine Orange (AO) stock solution
-
ATP solution (e.g., 5 mM)
-
Concanamycin A stock solution (in DMSO)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Concanamycin A in the assay buffer.
-
Add the V-ATPase-containing vesicles to a cuvette or the wells of a microplate.
-
Add Acridine Orange to a final concentration of 1-5 µM.
-
Add the different concentrations of Concanamycin A to the respective samples. Include a vehicle control.
-
Incubate for a few minutes at the desired temperature.
-
Initiate the proton pumping by adding ATP.
-
Immediately start monitoring the decrease in AO fluorescence over time using a fluorometer with excitation at ~490 nm and emission at ~530 nm.[11]
-
The rate of fluorescence quenching is proportional to the V-ATPase activity.
-
Calculate the percentage of inhibition for each Concanamycin A concentration by comparing the initial rates of quenching to the vehicle control.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the dose-response curve of Concanamycin A.
Caption: Mechanism of V-ATPase inhibition by Concanamycin A.
References
- 1. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. High throughput analysis of vacuolar acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
* Comparative analysis of Concanamycin G and other plecomacrolides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Concanamycin (B1236758) G and other prominent plecomacrolides, focusing on their biological activity, mechanism of action, and relative potency. The information is intended to assist researchers in selecting the appropriate plecomacrolide for their experimental needs and to provide a comprehensive overview for professionals in drug development.
Introduction to Plecomacrolides
Plecomacrolides are a class of macrolide antibiotics produced by various species of Streptomyces.[1] They are characterized by a large macrolactone ring, typically 16- or 18-membered, and are renowned for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases).[1] This inhibition disrupts proton gradients across various cellular membranes, leading to a range of biological effects, including the inhibition of lysosomal acidification, disruption of autophagy, and induction of apoptosis.[2][3][4] Key members of this family include the Concanamycins (A, B, C, D, E, F, and G) and the Bafilomycins.[1][3]
The primary mechanism of action for plecomacrolides is their direct binding to the V-ATPase enzyme complex.[4] Specifically, they have been shown to interact with the c-subunit of the V0 domain, which is the proton-translocating portion of the enzyme embedded in the membrane.[5] This binding event physically obstructs the rotation of the c-ring, thereby halting proton translocation.
Comparative Analysis of Biological Activity
This section provides a quantitative comparison of the inhibitory activities of Concanamycin G and other well-characterized plecomacrolides. The data is compiled from various experimental studies.
Table 1: V-ATPase Inhibition
| Compound | Target/Organism | IC50 Value | Reference |
| This compound | Rat Liver Lysosomes (Acidification) | 1 - 10 nM (Effective Concentration) | [3] |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 nM | |
| Concanamycin A | Vacuolar-type ATPase (General) | ~10 nM | [4][6] |
| Concanamycin A | N. crassa V-type ATPase | 0.002 x 10⁻³ µmol/mg | [1] |
| Bafilomycin A1 | Yeast V-type H+-ATPase | >20,000 nM |
Table 2: Cytotoxicity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Concanamycin A | Various | Cytotoxicity | Exhibits cytotoxicity in several cell lines | |
| Bafilomycin A1 | Various | Cytotoxicity | Induces apoptosis | [1] |
Note: Specific IC50 values for cytotoxicity are cell-line dependent and vary across studies. The general cytotoxic nature of these compounds is highlighted.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare plecomacrolides.
V-ATPase Inhibition Assay (Acridine Orange Fluorescence Quenching)
This assay measures the proton-pumping activity of V-ATPase in isolated vesicles, such as lysosomes or vacuoles. The quenching of acridine (B1665455) orange fluorescence is indicative of proton accumulation within the vesicles.[7][8]
Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments. As protons are pumped into the vesicles by V-ATPase, the internal pH decreases, causing acridine orange to aggregate and its fluorescence to quench. The rate of fluorescence quenching is proportional to the V-ATPase activity.
Protocol:
-
Isolate vesicles (e.g., lysosomes, vacuoles) from the desired source.
-
Resuspend the vesicles in a suitable assay buffer (e.g., PIPES-Sorbitol buffer).[9]
-
Add acridine orange to the vesicle suspension to a final concentration of approximately 15 µM.[8]
-
Place the sample in a fluorometer and monitor the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).[9]
-
Initiate the reaction by adding ATP to energize the V-ATPase.
-
Record the decrease in fluorescence over time.
-
To test inhibitors, pre-incubate the vesicles with varying concentrations of the plecomacrolide before the addition of ATP.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lysosomal Acidification Assay (LysoTracker Staining)
This assay is used to assess the acidification of lysosomes in live cells.[10] LysoTracker probes are fluorescent acidotropic probes that accumulate in acidic organelles.
Principle: LysoTracker dyes are weak bases that freely cross cell membranes in their neutral state. In acidic compartments like lysosomes, they become protonated and trapped, leading to a bright fluorescent signal. Inhibition of V-ATPase by plecomacrolides prevents lysosomal acidification, resulting in a decrease or absence of LysoTracker staining.
Protocol:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat the cells with the desired concentrations of plecomacrolides for a specific duration.
-
During the final 30-60 minutes of treatment, add LysoTracker probe (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-75 nM.[10]
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS).
-
Visualize the cells using fluorescence microscopy or quantify the fluorescence intensity using a microplate reader.
-
A reduction in fluorescence intensity in treated cells compared to untreated controls indicates inhibition of lysosomal acidification.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the plecomacrolide and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The IC50 value for cytotoxicity is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Logical Relationships
Plecomacrolide-mediated inhibition of V-ATPase has significant downstream effects on various cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
V-ATPase Inhibition and the PI3K/Akt/mTOR Pathway
V-ATPase activity is linked to the activation of the PI3K/Akt/mTOR signaling pathway. Inhibition of V-ATPase by plecomacrolides can disrupt this signaling cascade, leading to the inhibition of cell growth and proliferation and the induction of autophagy.
Caption: V-ATPase inhibition by plecomacrolides disrupts downstream signaling.
Experimental Workflow for Comparative Analysis
A logical workflow for the comparative analysis of plecomacrolides is essential for obtaining robust and reproducible data.
Caption: Workflow for comparing plecomacrolide bioactivity.
Conclusion
This compound, like other plecomacrolides, is a potent inhibitor of V-ATPase, leading to the disruption of essential cellular processes such as lysosomal acidification and autophagy. While direct comparative IC50 values for V-ATPase inhibition by this compound are not as readily available as for Concanamycin A, the effective concentration range for its activity on lysosomal acidification suggests a potency in the low nanomolar range, comparable to that of Concanamycin A.[3] The provided experimental protocols and workflow offer a robust framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these powerful bioactive compounds. The impact of these inhibitors on the PI3K/Akt/mTOR signaling pathway underscores their potential as tools for cancer research and as leads for novel therapeutic agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.cn [glpbio.cn]
- 7. High throughput analysis of vacuolar acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
* Assessing the off-target effects of Concanamycin G compared to Bafilomycin A1.
For Researchers, Scientists, and Drug Development Professionals
In the realm of vacuolar H+-ATPase (V-ATPase) inhibitors, Bafilomycin A1 has long been a staple tool for researchers. However, the structurally related macrolide, Concanamycin (B1236758) G, presents a compelling alternative. While both potently inhibit V-ATPase, a critical consideration for their application in research and potential therapeutic development lies in their off-target effects. This guide provides a detailed comparison of the known off-target effects of Concanamycin G, using its close analog Concanamycin A as a primary reference, and Bafilomycin A1, supported by experimental data and methodologies.
Executive Summary
Both Concanamycin A (as a proxy for G) and Bafilomycin A1 are highly potent inhibitors of V-ATPase. However, evidence suggests that Concanamycins may exhibit greater specificity for V-ATPase compared to Bafilomycins. Bafilomycin A1 has been documented to exert several off-target effects, including the disruption of mitochondrial function, induction of apoptosis through various pathways, and an increase in reactive oxygen species (ROS) production. While Concanamycin A also induces apoptosis and ROS, some studies suggest it can trigger cell death even in cell lines resistant to Bafilomycin A1, hinting at potentially distinct off-target mechanisms or a more potent on-target effect leading to similar downstream consequences.
Quantitative Comparison of Off-Target Effects
The following tables summarize the known off-target effects of Concanamycin A (as a proxy for this compound) and Bafilomycin A1. It is important to note that direct comparative studies for this compound are limited, and therefore, data for Concanamycin A is used as a surrogate.
| Off-Target Effect | Concanamycin A (proxy for G) | Bafilomycin A1 | References |
| Induction of Apoptosis | Yes, can induce apoptosis even in Bafilomycin A1-resistant cells.[1] Induces DNA fragmentation and nuclear condensation.[2] | Yes, induces caspase-independent apoptosis via translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus.[3][4] Can also activate mTOR signaling and disrupt the Beclin 1-Vps34 complex.[3][4] | [1][2][3][4] |
| Mitochondrial Dysfunction | Less characterized than Bafilomycin A1. | Acts as a potassium ionophore, decreases mitochondrial membrane potential, and uncouples oxidative phosphorylation.[5][6] | [5][6] |
| Reactive Oxygen Species (ROS) Production | Significantly increases ROS production.[7] | Significantly increases ROS production.[7] | [7] |
| Other Reported Effects | Can cause swelling of the Golgi apparatus.[8] | Can cause swelling of the Golgi apparatus.[8] Affects intracellular protein trafficking.[9] | [8][9] |
| Specificity for V-ATPase | Concanamycin A | Bafilomycin A1 | References |
| Potency | Generally considered a more potent V-ATPase inhibitor than Bafilomycin A1.[10] | Potent V-ATPase inhibitor. | [10] |
| Selectivity | Concanamycins are suggested to be more specific inhibitors of V-ATPases compared to Bafilomycins.[11] | While a potent V-ATPase inhibitor, it exhibits more documented off-target effects at higher concentrations. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Assessment of Apoptosis Induction
a) Caspase Activity Assay (Fluorometric):
This assay quantifies the activity of caspases, key executioners of apoptosis.
-
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-AMC for caspase-3) which, when cleaved by the active caspase, releases a fluorescent molecule (AMC). The fluorescence intensity is directly proportional to the caspase activity.
-
Protocol:
-
Cell Lysis: Treat cells with this compound or Bafilomycin A1 for the desired time. Harvest and lyse the cells in a chilled lysis buffer on ice for 10-30 minutes.[12][13] Centrifuge the lysate to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate and DTT.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]
-
Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[12][14]
-
b) Nuclear Staining for Morphological Assessment:
This method allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Principle: DNA-binding dyes like DAPI (4',6-diamidino-2-phenylindole) are used to stain the cell nucleus. Apoptotic nuclei appear condensed and fragmented when viewed under a fluorescence microscope.
-
Protocol:
-
Cell Treatment: Grow cells on coverslips and treat with the compounds.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Incubate the fixed cells with a DAPI solution.
-
Imaging: Mount the coverslips on microscope slides and visualize the nuclei using a fluorescence microscope.
-
Measurement of Mitochondrial Respiration
a) Seahorse XF Cell Mito Stress Test:
This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration.
-
Principle: The Seahorse XF Analyzer measures changes in oxygen concentration in a transient micro-chamber, allowing for the calculation of OCR. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) enable the determination of key parameters of mitochondrial function.
-
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere.[15]
-
Drug Treatment: Treat the cells with this compound or Bafilomycin A1.
-
Assay Preparation: Hydrate the sensor cartridge and prepare the assay medium containing substrates like glucose, pyruvate, and glutamine.[15]
-
Assay Execution: Replace the culture medium with the assay medium and place the cell plate in the Seahorse XF Analyzer. Follow the instrument's protocol for the Cell Mito Stress Test, which involves sequential injections of the mitochondrial inhibitors.[15]
-
Data Analysis: The software calculates various parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15]
-
Quantification of Reactive Oxygen Species (ROS)
a) DCFH-DA Assay:
This is a common method for measuring intracellular ROS levels.
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][17][18][19]
-
Protocol:
-
Cell Treatment: Treat cells with this compound or Bafilomycin A1.
-
Staining: Incubate the cells with a DCFH-DA working solution (typically 10-25 µM) in pre-warmed serum-free medium for 30-45 minutes at 37°C in the dark.[16][18][20]
-
Washing: Wash the cells with PBS to remove excess dye.[16][17]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[16][18]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Bafilomycin A1-induced caspase-independent apoptosis pathway.
Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.
Caption: Experimental workflow for the Seahorse Cell Mito Stress Test.
Conclusion
The choice between this compound and Bafilomycin A1 for V-ATPase inhibition studies should be guided by a careful consideration of their potential off-target effects. While both are potent inhibitors, the available literature suggests that Concanamycins may offer a higher degree of specificity. Bafilomycin A1's well-documented effects on mitochondrial function present a significant confounding variable in experiments where mitochondrial health is a critical parameter.
References
- 1. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting autophagy targets human leukemic stem cells and hypoxic AML blasts by disrupting mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased production of reactive oxygen species by the vacuolar-type (H(+))-ATPase inhibitors bafilomycin A1 and concanamycin A in RAW 264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. datapdf.com [datapdf.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doc.abcam.com [doc.abcam.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
Validating Lysosomal Acidification: A Comparative Guide to Concanamycin G and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The acidic environment of the lysosome is crucial for a myriad of cellular processes, including macromolecule degradation, nutrient sensing, and autophagy. Validating the role of lysosomal acidification is therefore a key aspect of many research endeavors. Concanamycin (B1236758) G, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), has emerged as a valuable tool for this purpose. This guide provides an objective comparison of Concanamycin G with other commonly used alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
Comparison of Lysosomal Acidification Inhibitors
The selection of an appropriate inhibitor for lysosomal acidification studies requires careful consideration of its potency, specificity, and potential off-target effects. This section provides a comparative overview of this compound, Bafilomycin A1, and Chloroquine.
| Feature | This compound | Bafilomycin A1 | Chloroquine |
| Mechanism of Action | Specific inhibitor of V-ATPase, binding to the Vo subunit c.[1] | Specific inhibitor of V-ATPase.[2] | Weak base that accumulates in lysosomes, neutralizing the acidic pH.[2] |
| Potency (IC50) | In the range of 10-11 to 10-9 M for inhibiting lysosomal acidification.[3] | 4-400 nmol/mg for V-ATPase inhibition.[4] | 50% effect at 4 nM for inhibiting vacuolization.[4] |
| Specificity | Highly selective for V-ATPase over other ATPases. | Highly selective for V-ATPase. | Less specific, affects other acidic organelles like endosomes and Golgi.[5] |
| Potential Off-Target Effects | May have cytotoxic effects at higher concentrations.[6] | Can induce mitochondrial depolarization and affect mitochondrial respiration.[7] | Cardiotoxicity through inhibition of the hERG channel, potential for neuropsychiatric events.[8] |
| Reversibility | Reversible. | Reversible. | Reversible. |
Table 1: Comparison of this compound, Bafilomycin A1, and Chloroquine. This table summarizes the key characteristics of the three inhibitors, providing a basis for selecting the most suitable compound for a given experiment.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. The following sections provide detailed methodologies for inhibiting lysosomal acidification with this compound and for measuring the resulting changes in lysosomal pH.
Protocol 1: Inhibition of Lysosomal Acidification using this compound in Cultured Cells
This protocol outlines the steps for treating cultured cells with this compound to inhibit lysosomal acidification.
Materials:
-
This compound stock solution (e.g., 10 µM in DMSO)
-
Cultured cells in appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration range is 1-100 nM.[6][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
-
Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the culture medium containing the desired concentration of this compound to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific experiment but can range from 30 minutes to several hours.
-
Downstream Analysis: After incubation, the cells can be processed for various downstream analyses, such as measurement of lysosomal pH, assessment of autophagy, or analysis of signaling pathways.
Protocol 2: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes the use of the ratiometric fluorescent dye LysoSensor™ Yellow/Blue DND-160 to measure lysosomal pH.[10][11]
Materials:
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock solution in DMSO)
-
Cultured cells treated with this compound or other inhibitors
-
Live-cell imaging medium or PBS
-
Fluorescence microscope with appropriate filter sets (for blue and yellow fluorescence)
-
pH calibration buffers (ranging from pH 4.0 to 7.5)
-
Nigericin (B1684572) and Monensin (B1676710) (ionophores for pH calibration)
Procedure:
-
Dye Loading:
-
Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the LysoSensor™ working solution to the cells and incubate for 1-5 minutes at 37°C.[12]
-
Wash the cells twice with PBS to remove excess dye.
-
-
Image Acquisition:
-
pH Calibration (Standard Curve Generation):
-
Prepare a series of pH calibration buffers.
-
Treat a separate set of cells with the pH calibration buffers in the presence of ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.
-
Load the cells with LysoSensor™ Yellow/Blue DND-160 as described above.
-
Acquire images for each pH point.
-
Measure the ratio of the fluorescence intensities (yellow/blue) for each pH.
-
Plot the fluorescence ratio against the pH to generate a standard curve.
-
-
Data Analysis:
-
Measure the yellow/blue fluorescence intensity ratio in your experimental samples.
-
Determine the lysosomal pH of your experimental samples by interpolating their fluorescence ratios on the standard curve.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by lysosomal acidification and having a clear experimental workflow are essential for interpreting results accurately.
Signaling Pathways
Lysosomal acidification is a critical regulator of several key signaling pathways, including the mTORC1 and autophagy pathways.
Caption: mTORC1 signaling pathway regulated by lysosomal acidification.
The acidic environment of the lysosome is essential for the activation of the V-ATPase, which in turn is required for the Ragulator-Rag GTPase-mediated recruitment and activation of mTORC1 at the lysosomal surface.[14] mTORC1 promotes cell growth and inhibits the transcription factor TFEB, a master regulator of lysosomal biogenesis.[15] this compound, by inhibiting V-ATPase, disrupts this process, leading to mTORC1 inactivation and TFEB activation.
References
- 1. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 8. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Madin-Darby canine kidney cells. LysoSensor Yellow/Blue DND-160. | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. mTOR and lysosome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTORC1 feedback to AKT modulates lysosomal biogenesis through MiT/TFE regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systems biology of the autophagy-lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Concanamycin G and Bafilomycin A1 on Glycoprotein Processing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two potent vacuolar H+-ATPase (V-ATPase) inhibitors, Concanamycin (B1236758) G (also known as Folimycin) and Bafilomycin A1, on the intricate process of glycoprotein (B1211001) synthesis and modification. By presenting experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs in studying glycoprotein trafficking and processing.
Introduction to Concanamycin G and Bafilomycin A1
This compound and Bafilomycin A1 are macrolide antibiotics that are widely recognized as specific and potent inhibitors of vacuolar H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular organelles, including the Golgi apparatus, lysosomes, and endosomes.[3] The acidic environment within these compartments is critical for a multitude of cellular processes, most notably for the post-translational modification and sorting of proteins, including the complex steps of glycoprotein processing.
Inhibition of V-ATPase by these compounds leads to an increase in the pH of these organelles, disrupting the function of pH-dependent enzymes and transport mechanisms. While both this compound and Bafilomycin A1 share this primary mechanism of action, evidence suggests they exert distinct effects on the glycoprotein processing pathway, indicating different sites or sensitivities of action within the secretory pathway.[4]
Quantitative Data Comparison
The following table summarizes the quantitative data available for this compound and Bafilomycin A1, focusing on their inhibitory concentrations against V-ATPase and their observed effects on glycoprotein processing.
| Parameter | This compound (Folimycin) | Bafilomycin A1 | Reference |
| V-ATPase Inhibition (IC50) | |||
| Yeast V-type H+-ATPase | 9.2 nM | Not specified | [2] |
| V-ATPase from Saccharomyces cerevisiae | ~2 nM (estimated from graph) | ~31 nM (estimated from graph) | [4] |
| Animal V-ATPase | Not specified | 4-400 nmol/mg | |
| Effect on Viral Glycoprotein Expression | |||
| Inhibition of Newcastle Disease Virus (NDV) induced cell fusion | >2 nM | >31 nM | [4] |
| Effect on Yeast Invertase Glycosylation | |||
| Electrophoretic Mobility | Faster migration than Bafilomycin A1-treated invertase, indicating more significant under-glycosylation. | Faster migration than control, but slower than this compound-treated invertase. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the differential effects of this compound and Bafilomycin A1 on glycoprotein processing.
Assay for Viral Glycoprotein Processing and Cell Surface Expression
This protocol is adapted from studies observing the effects of V-ATPase inhibitors on the processing and transport of viral envelope glycoproteins.[4]
Objective: To determine the effect of this compound and Bafilomycin A1 on the synthesis, processing, and cell surface expression of a viral glycoprotein, such as the Vesicular Stomatitis Virus G (VSV-G) protein.
Materials:
-
BHK (Baby Hamster Kidney) cells
-
Vesicular Stomatitis Virus (VSV)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound and Bafilomycin A1 stock solutions (in DMSO)
-
[³⁵S]methionine
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against VSV-G protein
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Endoglycosidase H (Endo H)
-
Fluorography reagents
Procedure:
-
Cell Culture and Infection:
-
Plate BHK cells in appropriate culture dishes and grow to near confluence.
-
Infect the cells with VSV at a suitable multiplicity of infection (MOI) in serum-free DMEM.
-
After a 1-hour adsorption period, replace the inoculum with DMEM containing 2% FBS.
-
-
Inhibitor Treatment:
-
At a designated time post-infection (e.g., 4 hours), add varying concentrations of this compound or Bafilomycin A1 to the culture medium. A DMSO control should be included.
-
-
Metabolic Labeling:
-
Following inhibitor treatment, starve the cells in methionine-free medium for 30 minutes.
-
Label the cells with [³⁵S]methionine in the presence of the inhibitors for a defined period (e.g., 30-60 minutes).
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate the VSV-G protein from the lysates using a specific antibody and Protein A/G-agarose beads.
-
-
Endoglycosidase H Digestion:
-
Wash the immunoprecipitates and resuspend in Endo H buffer.
-
Divide each sample into two aliquots: one for Endo H treatment and one as an untreated control.
-
Incubate the treatment aliquot with Endo H according to the manufacturer's instructions.
-
-
SDS-PAGE and Autoradiography:
-
Add SDS-PAGE sample buffer to all samples, boil, and resolve the proteins on an SDS-PAGE gel.
-
After electrophoresis, fix the gel, treat with a fluorographic enhancer, dry the gel, and expose it to X-ray film.
-
-
Analysis:
-
Compare the electrophoretic mobility of the VSV-G protein bands under different treatment conditions. A shift in mobility indicates altered glycosylation. Endo H sensitivity will reveal if the glycoproteins have been processed beyond the high-mannose stage in the Golgi.
-
Measurement of Intra-Golgi pH
This protocol describes a method to measure the pH of the Golgi apparatus using the fluorescent probe FITC-dextran.[5][6]
Objective: To quantify the changes in intra-Golgi pH in response to treatment with this compound and Bafilomycin A1.
Materials:
-
Cultured cells (e.g., fibroblasts, epithelial cells)
-
Fluorescein (B123965) isothiocyanate (FITC)-dextran
-
Culture medium
-
Nigericin (B1684572) and Monensin (B1676710) (ionophores for calibration)
-
Calibration buffers of known pH
-
Fluorescence microscope or plate reader with appropriate filters for FITC (Excitation ~490 nm, Emission ~520 nm)
-
This compound and Bafilomycin A1 stock solutions (in DMSO)
Procedure:
-
Loading Cells with FITC-Dextran:
-
Incubate cultured cells with medium containing FITC-dextran (e.g., 1 mg/mL) for a period to allow for endocytosis and transport to the Golgi (e.g., 1-2 hours).
-
Wash the cells thoroughly with fresh medium to remove extracellular FITC-dextran.
-
-
Inhibitor Treatment:
-
Treat the FITC-dextran loaded cells with desired concentrations of this compound or Bafilomycin A1 for a specified duration. Include a DMSO control.
-
-
Fluorescence Measurement:
-
Acquire fluorescence images or readings using a fluorescence microscope or plate reader.
-
-
Calibration Curve Generation:
-
To relate fluorescence intensity to pH, a calibration curve must be generated at the end of each experiment.
-
Treat a separate set of FITC-dextran loaded cells with a mixture of nigericin (e.g., 10 µM) and monensin (e.g., 10 µM) in calibration buffers of varying known pH values (e.g., ranging from pH 5.5 to 7.5). These ionophores will equilibrate the intra-Golgi pH with the external buffer pH.
-
Measure the fluorescence intensity for each calibration buffer.
-
Plot the fluorescence intensity against the pH of the calibration buffers to generate a standard curve.
-
-
Data Analysis:
-
Using the calibration curve, convert the fluorescence intensity values from the inhibitor-treated and control cells into intra-Golgi pH values.
-
Compare the Golgi pH in cells treated with this compound, Bafilomycin A1, and the control.
-
Mandatory Visualizations
Signaling Pathway of V-ATPase Inhibition on Glycoprotein Processing
Caption: V-ATPase inhibition disrupts pH-dependent glycoprotein processing in the Golgi.
Experimental Workflow for Assessing Glycoprotein Processing
Caption: Workflow for analyzing glycoprotein processing using viral glycoproteins.
Logical Relationship of Differential Effects
Caption: this compound and Bafilomycin A1 differentially impact glycoprotein maturation.
Discussion of Differential Effects
The experimental evidence strongly suggests that while both this compound and Bafilomycin A1 inhibit V-ATPase and consequently affect glycoprotein processing, they do so at different stages or with different potencies along the secretory pathway. The observation that yeast invertase secreted in the presence of this compound exhibits a greater electrophoretic mobility shift than that treated with Bafilomycin A1 is a key finding.[4] This indicates a more pronounced state of under-glycosylation, likely due to the inhibition of early-stage mannose trimming events that occur in the cis- and medial-Golgi.
This differential effect could be attributed to several factors. It is possible that V-ATPases located in different compartments of the Golgi exhibit varying sensitivities to these two inhibitors.[4] Alternatively, this compound may have a broader inhibitory profile on different V-ATPase isoforms or may access its target site more readily in the earlier Golgi compartments.
Both inhibitors have been shown to cause swelling of the Golgi apparatus, which is a direct consequence of the disruption of the internal pH and ion balance.[7] This morphological change itself can contribute to the impairment of glycoprotein processing by altering the localization and function of glycosyltransferases and glycosidases.
Conclusion
This compound and Bafilomycin A1 are invaluable tools for dissecting the role of organellar acidification in glycoprotein processing and trafficking. However, they are not interchangeable. Researchers should consider their differential effects when designing experiments.
-
This compound appears to be a more potent inhibitor of earlier stages of N-glycan processing in the Golgi, making it suitable for studies focused on the transition from high-mannose to complex type glycans.
-
Bafilomycin A1 , while also a potent V-ATPase inhibitor, seems to affect later stages of glycoprotein maturation more prominently.
The choice between these two inhibitors will ultimately depend on the specific scientific question being addressed. A thorough understanding of their distinct mechanisms of action, as outlined in this guide, will enable more precise and insightful experimental outcomes in the fields of cell biology, glycobiology, and drug discovery.
References
- 1. Increased production of reactive oxygen species by the vacuolar-type (H(+))-ATPase inhibitors bafilomycin A1 and concanamycin A in RAW 264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of fluorescein isothiocyanate-dextran to measure proton pumping in lysosomes and related organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
* Evaluating the safety and toxicity profile of different macrolide inhibitors.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety and toxicity profiles of various macrolide and ketolide antibiotics. This document summarizes key experimental data, details relevant toxicological assays, and visualizes the underlying toxicity pathways to aid in informed decision-making during drug development and research.
Macrolide antibiotics are a cornerstone in the treatment of a wide range of bacterial infections. However, their clinical use is associated with distinct safety and toxicity concerns. This guide delves into the comparative profiles of prominent macrolides, including the older agents erythromycin (B1671065) and clarithromycin (B1669154), the widely used azithromycin, the ketolide telithromycin (B1682012) (which has faced regulatory scrutiny due to toxicity), and the newer fluoroketolide solithromycin (B1681048). The data presented is compiled from a combination of clinical trials and in vitro experimental studies.
Comparative Clinical Safety Profile
The clinical safety of macrolides is primarily characterized by gastrointestinal disturbances, cardiovascular effects, and hepatotoxicity. The incidence and severity of these adverse events vary among the different agents.
Table 1: Comparison of Common Adverse Events from Clinical Trials
| Adverse Event | Erythromycin | Clarithromycin | Azithromycin | Telithromycin | Solithromycin |
| Gastrointestinal | |||||
| Diarrhea | High Incidence[1] | Lower than Erythromycin[1] | 5%[2] | Similar to comparators | 4.3%[3] |
| Nausea | High Incidence[1] | Lower than Erythromycin[1] | 3%[2] | Similar to comparators | 3.4%[3] |
| Abdominal Pain | High Incidence[1] | Lower than Erythromycin[1] | 3%[2] | Similar to comparators | Not specified |
| Vomiting | High Incidence[1] | Lower than Erythromycin[1] | <3% | Similar to comparators | Not specified |
| Cardiovascular | |||||
| QT Prolongation | Highest Risk[4][5] | Intermediate Risk[4][5] | Lowest Risk[4][5] | Risk Present | Low Risk |
| Hepatic | |||||
| Liver Enzyme Elevation | 2-4% (in children)[6] | 0-1% (in children)[6] | 0-1% (in children)[6] | 1.6% (>3x ULN)[5] | 5-10% (transaminase elevation)[3] |
| Severe Hepatotoxicity | Rare | Rare | Rare | Increased Risk, led to market restrictions[7][8][9][10][11] | Under evaluation, concerns raised[3][4] |
| Other | |||||
| Hearing Loss | Reported, but rare[12][13][14] | Reported, but rare | Reported, but rare | Not a primary concern | Not specified |
| Taste Disturbance | Less common | More common | Less common | Not specified | Not specified |
Note: Percentages are derived from various clinical trials and may differ based on the patient population and study design. Odds Ratios (OR) from meta-analyses indicate a significantly increased risk of gastrointestinal adverse events for macrolides as a class compared to placebo.[12][13]
In Vitro Toxicity Profile
In vitro assays are crucial for elucidating the mechanisms of macrolide toxicity and for comparing the relative potency of different compounds in causing these effects. Key toxicities evaluated in vitro include cardiotoxicity (via hERG channel inhibition) and hepatotoxicity (via mitochondrial dysfunction and bile salt export pump inhibition).
Table 2: Comparative In Vitro Toxicity Data
| Toxicity Endpoint | Erythromycin | Clarithromycin | Azithromycin | Josamycin | Roxithromycin |
| hERG Channel Inhibition (IC50) | 38.9 - 72.2 µM[7][15] | 32.9 - 45.7 µM[7][15] | >400 µM[16] | 102.4 µM[7] | 36.5 µM[7] |
| Mitochondrial Protein Synthesis Inhibition (IC50) | >400 µM[16] | Not specified | >400 µM[16] | 12.3 µM[17] | Not specified |
| Mitochondrial Respiration Inhibition | Induces mitochondrial swelling and cytochrome c release[18] | Induces mitochondrial swelling and cytochrome c release[18] | Induces mitochondrial swelling and cytochrome c release[18] | Inhibits basal and maximal respiration[17] | Not specified |
| Bile Salt Export Pump (BSEP) Inhibition | Known inhibitor | Known inhibitor | Less potent inhibitor | Not specified | Not specified |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates greater potency.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of macrolides can be attributed to specific interactions with cellular components, leading to the disruption of normal physiological processes.
Cardiotoxicity Pathway
The primary mechanism of macrolide-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel prolongs the QT interval on the electrocardiogram, increasing the risk of potentially fatal arrhythmias like Torsades de Pointes (TdP).
Caption: Macrolide-induced hERG channel blockade and subsequent cardiotoxicity.
Hepatotoxicity Pathways
Macrolide-induced liver injury is multifactorial and can involve mitochondrial dysfunction and the inhibition of bile acid transport.
Caption: Mechanisms of macrolide-induced hepatotoxicity.
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below to facilitate the replication and validation of these findings.
hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Caption: Workflow for automated patch clamp hERG inhibition assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media.
-
Cell Preparation: Cells are harvested and prepared for the automated patch clamp system.
-
Compound Preparation: Test macrolides are serially diluted to a range of concentrations.
-
Automated Patch Clamp: The automated system establishes a whole-cell patch clamp configuration. A specific voltage protocol is applied to elicit hERG currents.
-
Compound Application: The prepared macrolide solutions are applied to the cells.
-
Data Recording: The hERG current is recorded before and after the application of the test compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.
Mitochondrial Toxicity Assay (Seahorse XF Analyzer)
This assay measures the effect of a compound on mitochondrial respiration by monitoring the oxygen consumption rate (OCR).
Caption: Workflow for Seahorse XF mitochondrial toxicity assay.
Methodology:
-
Cell Culture: A suitable cell line, such as HepG2 human liver cells, is cultured.
-
Cell Plating: Cells are seeded into a Seahorse XF microplate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the macrolide inhibitor for a specified duration.
-
Seahorse XF Assay: The microplate is placed in the Seahorse XF Analyzer. Mitochondrial function is interrogated by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
OCR Measurement: The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR data.
Bile Salt Export Pump (BSEP) Inhibition Assay (Vesicular Transport Assay)
This assay assesses the potential of a compound to inhibit the BSEP transporter, which can lead to cholestatic liver injury.
Caption: Workflow for BSEP vesicular transport inhibition assay.
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles are prepared from cells overexpressing the human BSEP transporter.
-
Reaction Mixture: The vesicles are incubated in a reaction buffer containing ATP and a radiolabeled BSEP substrate (e.g., [3H]-taurocholate).
-
Compound Addition: The test macrolide is added to the reaction mixture at a range of concentrations.
-
Transport Initiation: The transport reaction is initiated by the addition of ATP.
-
Reaction Termination: After a short incubation period, the reaction is stopped by rapid filtration through a filter plate, which traps the vesicles while allowing the free substrate to pass through.
-
Quantification: The amount of radiolabeled substrate trapped in the vesicles is quantified using a scintillation counter.
-
Data Analysis: The percentage of BSEP inhibition is determined for each concentration, and an IC50 value is calculated.
Conclusion
The safety and toxicity profiles of macrolide inhibitors are diverse and require careful consideration in both clinical practice and drug development. Erythromycin is associated with the highest incidence of gastrointestinal side effects and a significant risk of cardiotoxicity. Clarithromycin offers improved gastrointestinal tolerability but still carries a risk of QT prolongation. Azithromycin generally exhibits the most favorable safety profile among the older macrolides, with a lower risk of cardiotoxicity and fewer drug-drug interactions.
The ketolide telithromycin, while effective against resistant pathogens, has been linked to severe hepatotoxicity, leading to restrictions on its use. The newer fluoroketolide solithromycin has also shown signals for potential liver injury, highlighting the importance of thorough toxicological evaluation for novel macrolides.
The provided experimental data and protocols offer a framework for the continued evaluation and comparison of existing and novel macrolide inhibitors. By understanding the underlying mechanisms of toxicity and employing robust in vitro and in vivo models, researchers and drug developers can work towards identifying and developing safer and more effective antibacterial agents.
References
- 1. Why do Clarithromycin and Azithromycin Cause Less GI Side Effects than Erythromycin? [ebmconsult.com]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Comparative tolerability of erythromycin and newer macrolide antibacterials in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of human cardiac potassium channel human ether-a-go-go-related gene (HERG) by macrolide antibiotics [pubmed.ncbi.nlm.nih.gov]
- 8. Telithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Telithromycin use and spontaneous reports of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. acpjournals.org [acpjournals.org]
- 12. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.bond.edu.au [research.bond.edu.au]
- 15. Characterization of the inhibitory effects of erythromycin and clarithromycin on the HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Concanamycin G
For researchers and scientists in the field of drug development, ensuring personal safety and maintaining a secure laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Concanamycin G, a potent macrolide antibiotic and specific inhibitor of V-type H+-ATPase. Adherence to these procedural steps is critical to mitigate the significant health risks associated with this compound.
This compound is classified as a hazardous substance, being fatal if swallowed, inhaled, or in contact with skin, and causing serious eye irritation.[1][2] The following operational and disposal plans are designed to provide clear, step-by-step guidance for its safe management in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, compiled from multiple safety data sheets.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tight-sealing safety goggles. A face protection shield should also be used.[3] |
| Skin Protection | Chemical-resistant protective gloves. Protective clothing to prevent skin contact.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or if irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[3] Work should be conducted under a fume hood.[4] |
It is crucial to inspect all PPE prior to use and to follow proper removal techniques to avoid skin contact with the contaminated outer surfaces of gloves.
Operational Plan for Handling this compound
A systematic workflow is essential to minimize exposure and ensure safety from the moment the compound is received until its disposal.
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is required to contain and clean the area while ensuring personnel safety.
Minor Spills:
-
Ensure proper PPE is worn, including a dust respirator.[5]
-
Cover the powder spill with a plastic sheet or tarp to minimize spreading.[3]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Mechanically take up the spilled material and place it in appropriate, labeled containers for disposal.[3]
-
Clean the contaminated surface thoroughly.[3]
Major Spills:
-
Evacuate personnel from the area and move upwind.[5]
-
Alert emergency responders, providing the location and nature of the hazard.[5]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[5]
-
Prevent the spillage from entering drains or watercourses.[5]
-
Contain the spill with sand, earth, or vermiculite.[5]
-
Collect the recoverable product into labeled containers for recycling or disposal.[5]
-
Decontaminate and launder all protective clothing and equipment before storing and re-using.[5]
Disposal: All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Consult with your institution's environmental health and safety department and local waste management authorities for proper disposal procedures.[5] Empty containers should be decontaminated and punctured to prevent re-use before disposal at an authorized landfill.[5]
First Aid Measures
In case of exposure, immediate medical attention is required.
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If Inhaled: Move the person to fresh air. If breathing has stopped, administer artificial respiration. Call a physician immediately.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[2]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
